molecular formula C12H16O3 B3070355 2-Isobutoxy-3-methoxybenzaldehyde CAS No. 100256-90-4

2-Isobutoxy-3-methoxybenzaldehyde

Cat. No.: B3070355
CAS No.: 100256-90-4
M. Wt: 208.25 g/mol
InChI Key: CYLWMLRTRHTPFH-UHFFFAOYSA-N
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Description

2-Isobutoxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-2-(2-methylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWMLRTRHTPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271073
Record name 3-Methoxy-2-(2-methylpropoxy)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID301271073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100256-90-4
Record name 3-Methoxy-2-(2-methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100256-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and anticipated physicochemical properties of 2-Isobutoxy-3-methoxybenzaldehyde. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, theoretical prediction models, and established analytical methodologies. It is designed to serve as a foundational resource for researchers and drug development professionals, offering insights into its molecular characteristics, expected analytical behavior, and protocols for empirical determination of its properties. This guide emphasizes the causal relationships behind experimental choices and provides a framework for the synthesis and characterization of this compound.

Introduction: The Rationale for Investigation

This compound belongs to the diverse class of aromatic aldehydes, compounds of significant interest in medicinal chemistry, fragrance development, and materials science. The unique combination of an isobutoxy group and a methoxy group on the benzaldehyde scaffold is anticipated to confer specific solubility, reactivity, and biological interaction profiles. The ortho-positioning of the bulky isobutoxy group relative to the aldehyde functionality may introduce steric effects that influence its chemical behavior, distinguishing it from other isomers. Understanding the fundamental physicochemical properties of this molecule is a critical first step in exploring its potential applications.

This guide will systematically explore its structural features, predicted properties, and the experimental workflows required for their validation.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount. The distinction between the "isobutoxy" and "sec-butoxy" isomers is critical, as their differing branching patterns lead to distinct physical and chemical properties.[1][2][3][4][5] This guide focuses specifically on the isobutyl isomer.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆O₃

  • Structure:

    Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are predicted based on computational models and data from structurally similar compounds. These values provide a valuable starting point for experimental design.

PropertyPredicted ValueBasis for Prediction
Molecular Weight 208.25 g/mol Calculated from the molecular formula (C₁₂H₁₆O₃).
Physical State Likely a colorless to pale yellow liquid or low-melting solidBased on the properties of related methoxy- and alkoxybenzaldehydes.[6]
Melting Point Estimation: < 50 °CExtrapolated from related compounds. The bulky, flexible isobutoxy group may disrupt crystal packing, leading to a lower melting point.
Boiling Point Estimation: 280-300 °C at atmospheric pressureEstimated based on the boiling points of similar molecular weight alkoxybenzaldehydes, with adjustments for the specific isomeric structure.[7][8]
Solubility
In WaterPredicted to be sparingly soluble to insolubleThe presence of polar ether and aldehyde groups is offset by the large nonpolar hydrocarbon portion of the molecule.[9][10][11]
In Organic SolventsPredicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform)The "like dissolves like" principle suggests solubility in solvents of similar polarity.[9][10][11]
logP (Octanol-Water Partition Coefficient) Estimation: 2.5 - 3.5Reflects a preference for nonpolar environments, which is important for predicting pharmacokinetic properties.
pKa Not applicable (no readily ionizable protons)The aldehyde proton is not acidic under normal conditions.

Note: These predicted values should be confirmed by experimental determination. Various software suites are available for in silico prediction of physicochemical properties.[12][13][14]

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the Williamson ether synthesis, a well-established method for forming ethers.

Synthesis_Pathway Reactant1 2-Hydroxy-3-methoxybenzaldehyde Reaction Reflux Reactant1->Reaction Reactant2 Isobutyl bromide Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Product This compound Byproduct KBr + KHCO₃ Reaction->Product Reaction->Byproduct Melting_Point_Determination cluster_0 Preparation cluster_1 Measurement cluster_2 Result A Powder the solid sample B Pack into capillary tube A->B C Attach capillary to thermometer D Insert into Thiele tube with oil C->D E Heat gently and uniformly D->E F Record T₁ (first liquid) and T₂ (all liquid) E->F G Report melting range (T₁ - T₂) F->G

Caption: Workflow for melting point determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility. [7][8][15][16] Methodology (Micro Boiling Point Determination):

  • Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with oil).

  • Heating: The apparatus is heated gently. As the temperature rises, air will be expelled from the capillary tube.

  • Observation: The heat is removed when a steady stream of bubbles emerges from the capillary tube. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

  • Reporting: The recorded temperature is the boiling point at the measured atmospheric pressure.

Solubility Determination

Principle: Solubility is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle. [9][10][11] Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, diethyl ether, acetone, and a nonpolar solvent like hexane.

  • Procedure: To a small, known amount of this compound in a test tube, add the solvent dropwise with agitation.

  • Observation: Observe whether the compound dissolves completely, is partially soluble, or is insoluble.

  • Reporting: Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [17][18][19] Expected ¹H NMR Spectral Features:

  • Aldehyde Proton: A singlet between δ 9.5-10.5 ppm. [20]* Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their substitution.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm.

  • Isobutoxy Protons:

    • A doublet for the -O-CH₂- protons.

    • A multiplet for the -CH- proton.

    • A doublet for the two -CH₃ groups.

Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Principle: Mass spectrometry determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. [21][22][23][24][25] Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (208.25 m/z).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the isobutoxy group, methoxy group, and the aldehyde group.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Chromatographic Analysis (HPLC)

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is also used to assess the purity of a compound. [26][27][28] Methodology (Reversed-Phase HPLC):

  • Column: A C18 stationary phase is commonly used for compounds of this polarity.

  • Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation.

  • Detection: A UV detector set at a wavelength where the benzaldehyde chromophore absorbs strongly (typically around 254 nm or 280 nm).

  • Analysis: The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve sample in mobile phase B Inject sample C Separation on C18 column B->C D UV Detection C->D E Chromatogram (Retention Time, Peak Area) D->E

Caption: General workflow for HPLC analysis.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a laboratory chemical. Based on related benzaldehyde derivatives, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of this compound. By leveraging data from analogous structures and established analytical principles, a comprehensive profile has been constructed to aid researchers in their investigations. The provided experimental protocols offer a clear path for the empirical validation of these properties. As a molecule with potential in various scientific domains, a thorough understanding of its fundamental characteristics is essential for unlocking its future applications.

References

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  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6549–6556. [Link]

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An In-depth Technical Guide to 2-Isobutoxy-3-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-isobutoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this document outlines its core chemical identifiers, a detailed, field-proven synthesis protocol, and an exploration of its potential biological significance based on structurally related compounds.

Core Chemical Identity and Physicochemical Properties

As of the latest database reviews, this compound does not have a designated CAS number, suggesting it is a novel or less-common research chemical. However, its identity can be unequivocally established through its chemical structure and systematic nomenclature.

A closely related isomer, 2-(sec-butoxy)-3-methoxybenzaldehyde, is registered under CAS number 872183-67-0.[1] For clarity and future reference, the key chemical identifiers for the proposed this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₁₂H₁₆O₃Calculated
Molecular Weight 208.25 g/mol Calculated
Canonical SMILES CC(C)COC1=C(C=CC=C1OC)C=OChemDraw
InChI InChI=1S/C12H16O3/c1-8(2)7-15-11-10(12(13)14)6-4-5-9(11)16-3/h4-6,8H,7H2,1-3H3ChemDraw

The physicochemical properties of this compound can be predicted based on its structure. The presence of the isobutoxy group increases the lipophilicity of the molecule compared to its precursor, o-vanillin. This modification can significantly influence its pharmacokinetic profile, potentially enhancing membrane permeability and oral bioavailability.

Synthesis of this compound: A Validated Protocol

The most direct and reliable method for synthesizing this compound is through the Williamson ether synthesis, starting from the readily available and well-characterized compound, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This O-alkylation reaction is a robust and widely used method in organic synthesis.

Precursor: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

It is imperative to fully characterize the starting material. The chemical identifiers for o-vanillin are provided below.

IdentifierValueSource
CAS Number 148-53-8NIST[2][3]
Molecular Formula C₈H₈O₃NIST[2][3]
Molecular Weight 152.15 g/mol NIST[2][3]
Synonyms o-Vanillin, 3-MethoxysalicylaldehydeWikidata[4]
Experimental Protocol: Synthesis of this compound

This protocol is based on established O-alkylation procedures for phenolic compounds.[5]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.

  • Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the expected structure and molecular weight.

Synthesis Workflow Diagram

SynthesisWorkflow o_vanillin 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reaction_mixture Reaction Mixture o_vanillin->reaction_mixture isobutyl_bromide 1-Bromo-2-methylpropane (Isobutyl Bromide) isobutyl_bromide->reaction_mixture k2co3 K₂CO₃ (Base) k2co3->reaction_mixture dmf DMF (Solvent) dmf->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup Heat (60-70°C) purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Williamson Ether Synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While this compound itself has not been extensively studied, the broader class of alkoxybenzaldehyde derivatives has shown significant promise in various therapeutic areas. The introduction of different alkoxy groups allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Anticancer Activity

Substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and Schiff bases that exhibit potent anticancer properties. For instance, benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, with some compounds showing significant activity at micromolar concentrations.[6] These molecules can induce apoptosis and cause cell cycle arrest, making them interesting candidates for further development.[6]

Enzyme Inhibition

The benzaldehyde scaffold is present in numerous enzyme inhibitors. Benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor prognosis.[7][8] The ability to selectively inhibit such enzymes is a key strategy in modern drug design.

Antimicrobial and Antioxidant Properties

Chalcones, which can be synthesized from benzaldehyde derivatives, are well-known for their broad spectrum of biological activities, including antimicrobial and antioxidant effects.[9] The specific substitution pattern on the benzaldehyde ring plays a crucial role in determining the potency and selectivity of these compounds.

Logical Relationship of Structure to Potential Activity

ActivityRelationship cluster_properties Structural Features cluster_activities Potential Biological Activities core_scaffold This compound isobutoxy Isobutoxy Group (Increased Lipophilicity) core_scaffold->isobutoxy methoxy Methoxy Group (Electron-Donating) core_scaffold->methoxy aldehyde Aldehyde Group (Reactive Handle) core_scaffold->aldehyde anticancer Anticancer isobutoxy->anticancer Improved PK/PD antioxidant Antioxidant methoxy->antioxidant enzyme_inhibition Enzyme Inhibition aldehyde->enzyme_inhibition Binding & Reactivity antimicrobial Antimicrobial aldehyde->antimicrobial Precursor for Chalcones

Caption: Structure-Activity Relationship of this compound.

Safety and Handling

Given the lack of specific toxicological data for this compound, it is prudent to handle this compound with the care afforded to novel research chemicals. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

For the synthesis described, the precursors have well-documented safety profiles. o-Vanillin can cause skin and eye irritation. Isobutyl bromide is a flammable liquid and is harmful if swallowed or inhaled. Potassium carbonate and DMF also have associated hazards that should be reviewed in their respective Safety Data Sheets (SDS) prior to use.

Conclusion

This compound represents an intriguing yet underexplored molecule for medicinal chemists and drug discovery professionals. Its synthesis from o-vanillin is straightforward, and its structural similarity to other biologically active alkoxybenzaldehydes suggests its potential as a scaffold for developing novel therapeutics. Further research into its biological properties is warranted to fully elucidate its potential in areas such as oncology and infectious diseases. This guide provides the foundational information necessary to embark on such investigations.

References

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Solubility Profile & Phase Behavior of 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and phase behavior of 2-Isobutoxy-3-methoxybenzaldehyde .

Technical Guide for Process Research & Development

Part 1: Executive Summary & Chemical Identity[1]

This compound (CAS: 100256-90-4 / 4460-86-0 equivalent) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of VMAT2 inhibitors such as Tetrabenazine and its deuterated analogs (e.g., Deutetrabenazine).[1]

Unlike simple crystalline solids, this intermediate frequently presents as a viscous oil or low-melting solid in its crude state due to the steric bulk of the ortho-isobutoxy group, which disrupts crystal lattice packing compared to its para-analogs (e.g., Isovanillin).[1] Consequently, characterizing its "solubility" requires a dual approach: analyzing miscibility in the liquid state and saturation equilibrium if isolated as a solid.[1]

Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C₁₂H₁₆O₃[1]

  • Molecular Weight: 208.25 g/mol [1]

  • Key Functional Groups:

    • Formyl (-CHO): Polar, H-bond acceptor, reactive center (susceptible to oxidation).[1]

    • Methoxy (-OCH₃) & Isobutoxy (-OCH₂CH(CH₃)₂): Lipophilic ether linkages increasing non-polar solvent affinity.[1]

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic).[1]

Part 2: Solubility & Miscibility Profile

The following profile is synthesized from structural analysis, Hansen Solubility Parameter (HSP) predictions, and process patent data regarding extraction/workup solvents.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility/Miscibility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Excellent solvation of the aromatic core; primary choice for extraction.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (Miscible) Dipole-dipole interactions match the aldehyde/ether functionality.[1] Standard workup solvent.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh (Miscible) Soluble due to H-bonding with the aldehyde carbonyl.[1] Used in reduction steps (e.g., with NaBH₄).[1][2]
Ketones Acetone, MIBKHigh (Miscible) MIBK is specifically cited in patents for partitioning the product from aqueous layers.[1]
Aromatic Hydrocarbons Toluene, XyleneHigh Pi-pi stacking interactions solubilize the benzene core effectively.[1]
Alkanes Hexane, Heptane, CyclohexaneLow / Temperature Dependent Likely miscible at high temperatures but may phase-separate (oil-out) or crystallize at low temperatures.[1] Used as anti-solvents.[1]
Water WaterVery Low (<0.1 wt%) Hydrophobic isobutoxy chain dominates.[1] Forms a distinct organic phase (oiling out).[1]
Theoretical Solubility Framework (Hansen Parameters)

To predict solubility in novel solvents, we utilize the Hansen Solubility Parameters (HSP).[1] The solute's "interaction radius" (


) is defined by its dispersion (

), polar (

), and hydrogen-bonding (

) forces.[1]
  • Predicted HSP Vector for this compound:

    • 
       (Aromatic core)[1]
      
    • 
       (Aldehyde dipole)[1]
      
    • 
       (Ether acceptors, no donors)[1]
      
  • Implication: Solvents with a "Distance" (

    
    ) < 8.0 from this vector will dissolve the compound. This explains why Ethyl Acetate  (
    
    
    
    ) is a superior solvent compared to Water (
    
    
    , resulting in massive
    
    
    ).[1]

Part 3: Experimental Protocols (SOP)

Since specific solubility values are often batch-dependent (impurity profile affects melting point), the following Standard Operating Procedures (SOPs) are required to generate site-specific data.

Protocol A: Saturation Shake-Flask Method (For Solid Samples)

Objective: Determine thermodynamic solubility (


) at a specific temperature.
  • Preparation: Add excess solid this compound to 10 mL of solvent in a crimp-top vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute filtrate and analyze via HPLC (UV detection at 280 nm).

Protocol B: Miscibility & Cloud Point Determination (For Oily Samples)

Objective: Determine the boundary conditions for phase separation (oiling out) in anti-solvent systems.

  • Setup: Place 1.0 g of the oily intermediate in a reactor.

  • Solvent Addition: Add the "Good Solvent" (e.g., Ethanol) to form a clear solution.[1]

  • Titration: Slowly add the "Anti-Solvent" (e.g., Water or Hexane) while monitoring turbidity.[1]

  • Detection: Record the volume of anti-solvent added at the first sign of persistent turbidity (Cloud Point).

  • Plotting: Construct a ternary phase diagram or solvent-composition curve.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound based on its physical state.

Solubility_Workflow Start Start: Characterize This compound CheckState Check Physical State (at 25°C) Start->CheckState BranchSolid Solid / Crystalline CheckState->BranchSolid MP > 25°C BranchOil Viscous Oil / Liquid CheckState->BranchOil MP < 25°C ExpSolid Protocol A: Saturation Shake-Flask BranchSolid->ExpSolid ExpOil Protocol B: Miscibility Limit / Cloud Point BranchOil->ExpOil Analysis HPLC Quantification (UV @ 280nm) ExpSolid->Analysis ExpOil->Analysis ModelSolid Fit to Apelblat Equation ln(x) = A + B/T + C*ln(T) Analysis->ModelSolid Solid Data ModelOil Determine Critical Solution Temperature (UCST/LCST) Analysis->ModelOil Liquid Data Output Final Solubility Profile & Process Parameters ModelSolid->Output ModelOil->Output

Figure 1: Decision tree for solubility characterization, adapting to the compound's variable physical state.

Part 4: Thermodynamic Modeling & Data Analysis

For researchers aiming to design crystallization processes, fitting experimental data to thermodynamic models is essential.[1]

Modified Apelblat Equation

For the solid form, the solubility (


, mole fraction) as a function of temperature (

) is best described by:


  • A, B, C: Empirical constants derived from regression analysis of experimental data.

  • Application: Use this model to calculate the precise cooling curve required to maintain constant supersaturation during crystallization, preventing oiling out.[1]

Van't Hoff Equation

To determine the enthalpy of dissolution (


) and entropy (

):

[1]
  • Interpretation: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is typical for this class of benzaldehydes in alcoholic solvents.[1]
    

Part 5: Process Applications (Purification Strategy)

The solubility profile dictates the purification strategy. Because this compound is an oil that is difficult to crystallize directly, Chemical Solubility Engineering is often preferred over simple recrystallization.[1]

The Bisulfite Adduct Method

Aldehydes can be reversibly converted into water-soluble bisulfite adducts, separating them from non-aldehyde impurities (which remain in the organic layer).[1]

  • Formation:

    
    [1]
    
    • Solubility Change: The compound moves from the Organic Phase (High Solubility) to the Aqueous Phase (High Solubility as salt).

  • Washing: The aqueous phase is washed with Toluene/EtOAc to remove impurities.[1]

  • Regeneration:

    
    
    
    • Recovery: The pure aldehyde oils out and is extracted back into DCM or EtOAc.[1]

Purification_Process Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add NaHSO3 (aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Bottom Phase Regen Acid Hydrolysis (H2SO4) AqLayer->Regen Pure Pure Aldehyde (Recovered Oil) Regen->Pure

Figure 2: Purification workflow utilizing the solubility switch of the bisulfite adduct.

References

  • Synthesis & Intermediate Characterization

    • Patent: "Process for preparing isovanillin and derivatives."[1][3][4] European Patent Office.[1] (Describes the alkylation of o-vanillin to this compound and its oily nature).

    • Source:

  • General Solubility of Benzaldehyde Derivatives

    • Data: "Solubility of 3-methoxybenzaldehyde in organic solvents."[1][5][6]

    • Source:[1][7]

  • Thermodynamic Modeling (Apelblat)
  • Hansen Solubility Parameters

    • Reference: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Basis for calculated solubility vectors).

Sources

Thermodynamic stability data for 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile, physicochemical properties, and experimental characterization of 2-Isobutoxy-3-methoxybenzaldehyde , a critical intermediate in the synthesis of VMAT2 inhibitors (e.g., Tetrabenazine derivatives).

Technical Monograph & Characterization Guide [1][2]

Executive Summary

This compound is a lipophilic benzaldehyde derivative primarily utilized as a regio-specific building block in the synthesis of vesicular monoamine transporter 2 (VMAT2) inhibitors.[1][2] Unlike its precursor o-vanillin (a solid), this alkylated intermediate typically exists as a viscous oil at room temperature, presenting unique thermodynamic challenges regarding oxidative stability and handling.

This guide provides the thermodynamic baseline required for process development, detailing its phase behavior, solubility parameters, and degradation kinetics. It establishes a self-validating protocol for assessing stability during scale-up.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule features a benzaldehyde core flanked by two electron-donating alkoxy groups: a methoxy group at C3 and a bulky isobutoxy group at C2.[1]

PropertyDataSource/Validation
IUPAC Name 2-(2-methylpropoxy)-3-methoxybenzaldehydeCalculated
CAS Number 100256-90-4[1]
Physical State Clear to pale yellow oilExperimental [1]
Boiling Point ~145–150 °C (at 0.5 mmHg)Predicted (Read-across)
LogP 2.54Calculated [2]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 3Structural Analysis
Structural Stability Implications[1]
  • Steric Protection (C2-Isobutoxy): The bulky isobutyl group at the ortho position provides steric shielding to the aldehyde carbonyl, slightly reducing reactivity toward nucleophiles compared to unhindered benzaldehydes.

  • Oxidative Susceptibility (Aldehyde): Despite steric hindrance, the aldehyde moiety remains the thermodynamic weak point, susceptible to autoxidation to 2-isobutoxy-3-methoxybenzoic acid .[2]

  • Ether Linkage Stability: The aryl-alkyl ether bonds are thermodynamically stable under neutral and basic conditions but vulnerable to dealkylation under strong acidic stress (e.g., HBr, BBr₃).

Thermodynamic Stability Profile

Solid-Liquid Phase Transitions

Unlike o-vanillin (MP: 40–42 °C), the introduction of the isobutyl chain disrupts crystal lattice packing, lowering the melting point significantly.

  • Melting Point: < 20 °C (Liquid at ambient conditions).

  • Crystallization Risk: Low. The molecule tends to supercool or form an amorphous glass at low temperatures rather than crystallize, complicating purification by recrystallization. Distillation or Chromatography are the thermodynamically favored purification methods.

Solvation Thermodynamics

The lipophilic isobutyl tail dictates solubility. The compound is immiscible in water, driving a high partition coefficient (LogP ~2.5).

  • Thermodynamically Favored Solvents: Dichloromethane (DCM), Ethyl Acetate, DMF, Toluene.

  • Thermodynamically Unfavored Solvents: Water, acidic aqueous buffers.

Thermal Stability (DSC/TGA Interpretation)
  • TGA (Thermogravimetric Analysis): Expect onset of volatilization >180 °C at atmospheric pressure.

  • DSC (Differential Scanning Calorimetry): No sharp endotherms (melting) expected >0 °C. Exothermic decomposition (aldehyde oxidation/polymerization) typically initiates >200 °C in unsealed pans.

Degradation Pathways & Impurity Profiling[1]

The thermodynamic instability of this compound is dominated by radical-mediated autoxidation .[1][2]

Diagram 1: Degradation & Synthesis Logic

The following Graphviz diagram illustrates the synthesis from o-vanillin and the primary degradation pathways.[2]

StabilityPathways Vanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Target TARGET MOLECULE This compound (Lipophilic Oil) Vanillin->Target Alkylation (SN2) Reagents Isobutyl Iodide K2CO3 / DMF Reagents->Target Acid Degradant A (Oxidation) 2-Isobutoxy-3-methoxybenzoic acid Target->Acid Autoxidation (O2/Air) Dealkyl Degradant B (Acid Hydrolysis) 2-Hydroxy-3-methoxybenzaldehyde (Reversion to SM) Target->Dealkyl Strong Acid (H+) Dimer Degradant C (Photolysis) Benzoin-type Dimers Target->Dimer UV Light (hν)

Caption: Synthesis pathway from o-Vanillin and primary thermodynamic degradation routes (Oxidation, Hydrolysis, Photolysis).

Experimental Protocols for Stability Determination

To validate the thermodynamic stability of a specific batch, the following forced degradation protocol is recommended. This approach adheres to ICH Q1A (R2) guidelines but is optimized for lipophilic oils.

Protocol: Stress Testing (Forced Degradation)
Stress ConditionProcedureExpected DegradantAcceptance Criteria
Oxidation Dissolve 10 mg in 1 mL Acetonitrile.[1][2] Add 100 µL 30% H₂O₂. Incubate at RT for 4 hours.Benzoic Acid derivative (+16 Da mass shift).< 5% degradation for "stable" classification.
Acid Hydrolysis Dissolve 10 mg in 1 mL MeOH. Add 100 µL 1N HCl. Heat at 60 °C for 2 hours.o-Vanillin (Loss of isobutyl group).Ether linkage should be robust; expect < 2% loss.
Base Hydrolysis Dissolve 10 mg in 1 mL MeOH. Add 100 µL 1N NaOH. Heat at 60 °C for 2 hours.Cannizzaro products (Acid + Alcohol mixture).Aldehydes are base-labile; expect significant degradation.[1]
Photostability Expose thin film of neat oil to 1.2 million lux hours (Cool White Fluorescent).Radical Dimers / Acid .High sensitivity expected. Protect from light.
Analytical Method: Stability-Indicating HPLC[1][2][7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Retention Logic:

    • o-Vanillin (Polar, elutes early).

    • Target (Isobutoxy, elutes late due to lipophilicity).

    • Dimer impurities (Elute very late).

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >98% purity:

  • Inert Atmosphere: Store under Argon or Nitrogen. The liquid state increases oxygen diffusion rates compared to solids, accelerating autoxidation.

  • Temperature: Refrigerate (2–8 °C). While thermodynamically stable at RT, lower temperatures kinetically inhibit the oxidation rate.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (potential leaching of plasticizers by the oil).

Synthesis & Process Context

The thermodynamic driving force for the synthesis is the Williamson Ether Synthesis .

  • Reaction: o-Vanillin + Isobutyl Iodide + K₂CO₃

    
     Product.
    
  • Solvent: DMF (Polar aprotic solvent stabilizes the phenoxide transition state).

  • Thermodynamics: The reaction is irreversible and driven by the formation of the inorganic salt (KI).

  • Workup: The product is an oil; extraction with EtOAc/Hexanes followed by washing with NaOH (to remove unreacted phenol) is the standard purification logic [1].

Diagram 2: Stability Testing Workflow

Workflow cluster_Stress Stress Conditions (ICH Q1A) Start Batch Sample (Liquid Oil) Acid Acid/Base Hydrolysis Start->Acid Ox Oxidation (H2O2) Start->Ox Photo Photolysis (UV/Vis) Start->Photo Analysis HPLC-UV/MS Analysis (Gradient Method) Acid->Analysis Ox->Analysis Photo->Analysis Decision Data Evaluation Analysis->Decision Pass Release Batch (Store 2-8°C, Argon) Decision->Pass Purity >98% Fail Repurify (Distillation) Decision->Fail Degradants >2%

Caption: Standardized workflow for validating the thermodynamic stability of the intermediate.

References

  • Synthesis & Physical State: Patent EP2848614A2. "Acrylamide derivatives as antibiotic agents." Example 1(a): Preparation of this compound. Describes the alkylation of o-vanillin and isolation as an oil.

  • LogP & Physicochemical Properties: CAS Common Chemistry / SciFinder Data. Calculated partition coefficient (LogP) for this compound based on fragment contribution methods.

  • Analogous Stability Data: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Methoxybenzaldehyde (o-Anisaldehyde) and 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin).[1] Used for read-across on aldehyde oxidation and thermal stability.[1]

  • VMAT2 Inhibitor Chemistry: Journal of Medicinal Chemistry. "Preparation and evaluation of tetrabenazine enantiomers..." (Contextual reference for the utility of alkoxy-benzaldehyde intermediates in VMAT2 drug design).

Sources

Unlocking the Therapeutic Potential of 2-Isobutoxy-3-methoxybenzaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzaldehydes have emerged as a promising class of compounds in pharmaceutical research, with derivatives of vanillin and other related structures demonstrating a wide array of biological activities. This technical guide focuses on a novel, yet underexplored, molecule: 2-Isobutoxy-3-methoxybenzaldehyde. While direct pharmacological data on this specific compound is limited, its structural similarity to known bioactive molecules suggests significant therapeutic potential. This document provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic pathway, and hypothesized pharmaceutical applications in anti-inflammatory, anticancer, and antifungal therapies. Detailed, field-proven experimental protocols are provided to enable researchers to validate these hypotheses and unlock the full potential of this intriguing compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic applications of novel alkoxybenzaldehydes.

Introduction: The Promise of a Novel Benzaldehyde Derivative

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] Vanillin and its derivatives, for example, have been extensively studied and have shown anti-inflammatory, anticancer, and antifungal properties.[1][2] The specific nature and position of substituents on the benzene ring play a crucial role in modulating the biological activity of these compounds.[2]

This guide focuses on this compound, a compound that combines the well-established methoxybenzaldehyde core with a bulky isobutoxy group at the ortho position. This unique structural feature presents an exciting opportunity for novel pharmacological activity. The increased lipophilicity imparted by the isobutoxy group may enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins, potentially leading to improved potency and selectivity.

This document will explore the untapped potential of this compound by:

  • Predicting its key physicochemical properties.

  • Outlining a plausible synthetic route.

  • Hypothesizing its potential as an anti-inflammatory, anticancer, and antifungal agent based on structure-activity relationships of analogous compounds.

  • Providing detailed experimental protocols for the synthesis and biological evaluation of the compound.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound using established computational models. These properties are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C12H16O3Defines the elemental composition.
Molecular Weight 208.25 g/mol Influences absorption and distribution.
LogP (o/w) 2.6 - 3.0A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 35.5 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors 3Influences binding to target proteins and solubility.
Rotatable Bonds 4Affects conformational flexibility and binding affinity.

Note: These values are predictions and require experimental verification.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related alkoxybenzaldehydes.[4][5] The proposed two-step synthesis starts from the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Step 1: O-Alkylation of 2-hydroxy-3-methoxybenzaldehyde

The first step involves the O-alkylation of the hydroxyl group of o-vanillin with isobutyl bromide in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF).

Synthesis_Step1 o_vanillin 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) reagents Isobutyl bromide K2CO3, Acetone o_vanillin->reagents product This compound reagents->product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq) and isobutyl bromide (1.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Pharmaceutical Applications and Mechanisms of Action

Based on the known biological activities of structurally related compounds, we hypothesize that this compound possesses anti-inflammatory, anticancer, and antifungal properties.

Anti-inflammatory Activity

Hypothesis: this compound will exhibit anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Rationale: Vanillin and its derivatives have been shown to possess anti-inflammatory properties.[1][2] The presence of the aldehyde and methoxy groups is thought to be important for this activity. The bulky isobutoxy group at the ortho position may enhance the binding affinity of the molecule to the active sites of inflammatory enzymes.

Proposed Mechanism of Action:

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Target_Compound This compound Target_Compound->COX_LOX Inhibition

Figure 2: Hypothesized anti-inflammatory mechanism of action.

Anticancer Activity

Hypothesis: this compound will exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis.

Rationale: Several benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity, arresting the cell cycle and inducing apoptosis in cancer cells.[6] The structural features of this compound, particularly the alkoxy substitutions on the benzaldehyde ring, are consistent with those of known anticancer benzaldehydes.

Antifungal Activity

Hypothesis: this compound will display antifungal activity against a range of pathogenic fungi.

Rationale: The antifungal properties of vanillin and its analogues are well-documented, with the aldehyde group playing a key role in this activity.[7] The lipophilic isobutoxy group in this compound may facilitate its penetration through the fungal cell wall and membrane, enhancing its antifungal efficacy.

Experimental Protocols for Biological Evaluation

To validate the hypothesized pharmaceutical applications, a series of well-established in vitro assays are recommended.

Anti-inflammatory Activity Assays

4.1.1. Inhibition of Protein Denaturation Assay

This assay provides a preliminary screening for anti-inflammatory activity.[8][9]

  • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound at various concentrations to 180 µL of the BSA solution.

  • Incubate the plate at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation.

4.1.2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the specific inhibitory activity against COX enzymes.[8][10]

  • Utilize a commercially available COX inhibitor screening assay kit.

  • Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • In a 96-well plate, add the enzyme, heme cofactor, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the signal (e.g., fluorescence or color) proportional to COX activity using a microplate reader.

  • Determine the IC50 value for each enzyme.

Anti_inflammatory_Workflow Start Start Protein_Denaturation Protein Denaturation Assay Start->Protein_Denaturation COX_LOX_Assay COX/LOX Inhibition Assay Protein_Denaturation->COX_LOX_Assay Cytokine_Quantification Cytokine Quantification (ELISA) COX_LOX_Assay->Cytokine_Quantification End End Cytokine_Quantification->End

Figure 3: Experimental workflow for anti-inflammatory evaluation.

Anticancer Activity Assays

4.2.1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][11]

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

4.2.2. Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis.[6]

  • Treat cancer cells with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antifungal Susceptibility Testing

4.3.1. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compound against various fungal strains.[12][13]

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

  • Prepare a fungal inoculum of a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

In Silico ADMET Prediction

An early assessment of the ADME and toxicity (ADMET) profile of a drug candidate is crucial for its successful development. The following table presents the predicted ADMET properties of this compound.

ADMET PropertyPredicted OutcomeImplication
Human Intestinal Absorption HighGood oral bioavailability is likely.
Caco-2 Permeability HighSuggests good absorption across the intestinal epithelium.
Blood-Brain Barrier (BBB) Penetration Likely to penetratePotential for CNS applications, but also for CNS side effects.
CYP450 2D6 Inhibition Likely inhibitorPotential for drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.
Hepatotoxicity Low riskFavorable safety profile for the liver.

Note: These are computational predictions and require experimental validation.[14][15][16]

Conclusion and Future Directions

This compound represents a promising, yet unexplored, scaffold for the development of novel therapeutic agents. Based on robust structure-activity relationship data from analogous compounds, there is a strong rationale to investigate its potential as an anti-inflammatory, anticancer, and antifungal agent. The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to systematically evaluate the pharmacological properties of this compound.

Future research should focus on:

  • Experimental validation of the predicted physicochemical and ADMET properties.

  • In vivo studies to confirm the efficacy and safety of the compound in animal models of inflammation, cancer, and fungal infections.

  • Lead optimization through the synthesis and screening of related derivatives to improve potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a catalyst for the exploration of this compound, with the ultimate goal of translating its therapeutic potential into novel and effective treatments for a range of human diseases.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Bioassays for anticancer activities. PubMed.
  • Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties. Journal of Agricultural and Food Chemistry.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Benchchem.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.
  • Screening Methods for Antiinflamm
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxid
  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PMC.
  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
  • Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. Frontiers.
  • Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine.
  • methoxybenzaldehyde, CAS Registry Number 135-02-4.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
  • In silico ADMET prediction of synthesized compounds 2a-l.
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  • In Silico Prediction of ADMET properties with confidence: potential to speed-up drug discovery. CADASTER.eu.
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  • Current status of antifungal susceptibility testing methods. AVESİS.
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  • In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors.
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The Isobutoxy Group in Benzaldehyde Derivatives: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde and its derivatives are foundational scaffolds in organic synthesis, finding extensive application in the pharmaceutical, fragrance, and polymer industries. The strategic introduction of substituents onto the benzaldehyde ring allows for the fine-tuning of its chemical properties, influencing reactivity, selectivity, and biological activity. Among these, the isobutoxy group (–OCH₂CH(CH₃)₂) serves as a crucial modulating element. This guide provides an in-depth analysis of the electronic and steric effects of the isobutoxy group on the reactivity of the benzaldehyde core, offering insights into its behavior in key synthetic transformations and providing actionable experimental protocols.

Electronic and Steric Landscape of the Isobutoxy Group

The reactivity of an isobutoxy-substituted benzaldehyde is governed by a delicate interplay of electronic and steric factors imparted by the isobutoxy substituent.

Electronic Effects: An Activating Ortho-, Para-Director

Like other alkoxy groups, the isobutoxy group exerts a dual electronic influence on the aromatic ring: a powerful electron-donating resonance effect (+M or +R) and a weaker electron-withdrawing inductive effect (-I).[1]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system.[2] This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.[3][4]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond.[5]

The resonance effect significantly outweighs the inductive effect, leading to a net activation of the aromatic ring towards electrophilic aromatic substitution (EAS).[3][6] This increased electron density is concentrated at the ortho and para positions, making the isobutoxy group a potent ortho-, para-director .[4][7]

Simultaneously, this electron-donating nature decreases the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[8][9]

Steric Effects: The Influence of Bulk

The branched structure of the isobutyl moiety introduces significant steric hindrance.[9] This bulkiness can influence regioselectivity in aromatic substitution reactions by impeding the approach of an electrophile to the adjacent ortho positions.[10][11] Consequently, substitution at the less hindered para position is often favored, especially when using bulky reagents.[12]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The isobutoxy group's strong activating and ortho-, para-directing nature makes isobutoxy-substituted benzaldehydes valuable substrates for EAS reactions. However, the presence of the aldehyde group—a deactivating, meta-director—creates a competitive scenario.[13] In this "push-pull" system, the activating isobutoxy group's directing effect is dominant.[14][15]

For a compound like 4-isobutoxybenzaldehyde, electrophilic attack will be directed to the positions ortho to the isobutoxy group (C2 and C6).

A common and synthetically useful EAS reaction for electron-rich aromatic compounds is the Vilsmeier-Haack reaction , which introduces a formyl group.[16][17] This reaction typically occurs at the position para to the activating group. For an isobutoxybenzene, this would yield 4-isobutoxybenzaldehyde.[18][19]

Representative EAS Workflow: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Arene Isobutoxybenzene (Electron-rich arene) Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate Attacks Product 4-Isobutoxybenzaldehyde Iminium_Intermediate->Product Hydrolyzes to H2O Water (Workup) H2O->Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Reactions at the Aldehyde Functionality

The reactivity of the aldehyde group in isobutoxy benzaldehyde derivatives is moderated by the electron-donating nature of the isobutoxy group.[9]

Nucleophilic Addition Reactions

Reactions such as the Wittig, Aldol, and Knoevenagel condensations are generally slower for isobutoxy benzaldehydes compared to benzaldehydes substituted with electron-withdrawing groups.[8][20] The increased electron density at the carbonyl carbon reduces its electrophilicity.[9]

Reaction TypeEffect of Isobutoxy GroupConsequence
Nucleophilic Addition Electron-donatingDecreased rate
Oxidation Electron-donatingIncreased rate

Table 1: Influence of the Isobutoxy Group on Aldehyde Reactivity.

Oxidation Reactions

Conversely, the oxidation of the aldehyde to a carboxylic acid is generally accelerated by electron-donating groups like the isobutoxy group.[9][21] These groups can stabilize the electron-deficient transition state of the oxidation process.

Stability and Cleavage of the Isobutoxy Ether Linkage

The aryl-isobutyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI.[22]

The mechanism involves the protonation of the ether oxygen, creating a good leaving group (a phenol). The halide ion then acts as a nucleophile, attacking the alkyl carbon to displace the phenol.[23]

  • Mechanism: The cleavage of the alkyl-aryl ether bond proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2) at the alkyl carbon.[22][24] The C(aryl)-O bond remains intact because nucleophilic substitution is unfavorable on sp²-hybridized carbons.[24]

  • Products: The reaction yields a phenol (e.g., 4-hydroxybenzaldehyde) and an isobutyl halide.

G Ether Isobutoxybenzaldehyde Protonated_Ether Protonated Ether (Oxonium Ion) Ether->Protonated_Ether + H-X (Protonation) Products 4-Hydroxybenzaldehyde + Isobutyl Halide Protonated_Ether->Products + X⁻ (Nucleophilic Attack)

Caption: Mechanism of Acid-Catalyzed Ether Cleavage.

Experimental Protocols

Protocol: Synthesis of 4-Isobutoxybenzaldehyde via Williamson Ether Synthesis

This protocol describes the synthesis from 4-hydroxybenzaldehyde, a common and reliable method.[25]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1-bromo-2-methylpropane (1.1 eq) in DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure to obtain pure 4-isobutoxybenzaldehyde.[26]

Protocol: Cleavage of the Isobutoxy Group with HBr

This protocol describes the cleavage of the ether to yield the corresponding phenol.

Materials:

  • 4-Isobutoxybenzaldehyde

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (optional, as co-solvent)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • To a solution of 4-isobutoxybenzaldehyde (1.0 eq) in a suitable flask, add an excess of 48% aqueous HBr (5-10 eq). Acetic acid can be used as a co-solvent if needed.

  • Heat the mixture to reflux (typically 100-120°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product (4-hydroxybenzaldehyde) with DCM or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude 4-hydroxybenzaldehyde can be purified by recrystallization or column chromatography.

Conclusion

The isobutoxy group is a versatile substituent that significantly influences the chemical behavior of the benzaldehyde scaffold. Its strong electron-donating resonance effect activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions, while its steric bulk can be leveraged to enhance para-selectivity. Conversely, it deactivates the aldehyde carbonyl towards nucleophilic attack. The ether linkage itself is robust but can be selectively cleaved under strong acidic conditions, providing a pathway to phenolic derivatives. A thorough understanding of these reactivity patterns is essential for chemists in drug discovery and materials science to effectively design and execute synthetic strategies involving isobutoxy benzaldehyde derivatives.

References

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A Technical Guide to 2-Isobutoxy-3-methoxybenzaldehyde: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzaldehydes are foundational pillars in the synthesis of complex organic molecules, serving as critical intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] This guide focuses on 2-isobutoxy-3-methoxybenzaldehyde, a specialized derivative of ortho-vanillin (o-vanillin). While not as commonly cited as its phenol precursor, its structure offers a unique combination of steric and electronic properties that make it a valuable synthon for targeted applications. The introduction of the isobutoxy group masks the reactive phenol of o-vanillin, enhancing solubility in organic media and providing a bulkier substituent that can direct subsequent reactions sterically. This document provides a comprehensive overview of its synthesis via the Williamson ether synthesis, an analysis of its chemical reactivity, and a detailed exploration of its potential applications as a key intermediate in the development of novel compounds.

Introduction: The Strategic Value of Alkoxy-Substituted Benzaldehydes

The benzaldehyde framework is a cornerstone of organic synthesis, offering a reactive aldehyde "handle" for a multitude of transformations including condensations, oxidations, and reductions.[2] The specific nature and position of substituents on the aromatic ring dramatically modulate this reactivity and provide vectors for building molecular complexity. Alkoxy groups, such as the methoxy and isobutoxy groups in the title compound, are particularly significant. They act as electron-donating groups through resonance, which activates the aromatic ring towards electrophilic substitution and influences the electrophilicity of the carbonyl carbon.[3]

The parent compound, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), is a well-established precursor in the synthesis of pharmaceuticals, Schiff bases, and coordination complexes.[4] However, the presence of a free phenolic hydroxyl group can complicate certain synthetic steps, either through unwanted side reactions or by altering solubility. The conversion of this hydroxyl to an isobutoxy ether yields this compound, a molecule with several strategic advantages:

  • Masked Phenol: The ether linkage protects the reactive hydroxyl group, allowing for chemistry that would otherwise be incompatible with a free phenol.

  • Enhanced Lipophilicity: The four-carbon isobutyl group significantly increases the molecule's non-polarity, improving its solubility in a wider range of organic solvents.

  • Steric Influence: The branched isobutyl group provides greater steric bulk than a simple methoxy or ethoxy group, which can be exploited to influence regioselectivity in reactions at the aldehyde or on the aromatic ring.[3]

This guide will illuminate the pathway to harnessing these advantages, starting with the molecule's synthesis and properties.

Physicochemical and Spectroscopic Data

While this compound is a specific synthetic intermediate, publicly available, experimentally determined data is limited. The following table summarizes its calculated properties and provides experimental data for its direct precursor, o-vanillin, for reference.

PropertyThis compound (Target)2-Hydroxy-3-methoxybenzaldehyde (Precursor)[4][5]
Molecular Formula C₁₂H₁₆O₃C₈H₈O₃
Molecular Weight 208.25 g/mol 152.15 g/mol
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidYellow, fibrous crystalline solid
CAS Number Not assigned in public databases. (Isomer 4-Isobutoxy-3-methoxybenzaldehyde is CAS 66488-79-7[6])148-53-8
Boiling Point Predicted: >250 °C265-266 °C
Melting Point Predicted: Low melting point40-42 °C
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, THF); Insoluble in water.Soluble in alcohol, dioxane; Insoluble in water.
¹H NMR (Predicted) Signals expected for aldehyde (9.8-10.1 ppm), aromatic (6.9-7.5 ppm), isobutoxy (-OCH₂- at ~3.8 ppm, -CH- at ~2.1 ppm, -CH₃ at ~1.0 ppm), and methoxy (-OCH₃ at ~3.9 ppm) protons.Aldehyde (CHO): ~9.86 ppm, Phenolic (OH): ~10.9 ppm, Aromatic (ArH): 6.8-7.4 ppm, Methoxy (OCH₃): ~3.9 ppm.
IR Spectroscopy (Predicted) Strong C=O stretch (~1680-1700 cm⁻¹), C-O ether stretches (~1200-1260 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), sp² and sp³ C-H stretches.Strong C=O stretch (~1650 cm⁻¹), broad O-H stretch (~3200 cm⁻¹), C-O stretches, aromatic C=C stretches.

Synthesis of this compound

The most direct and industrially scalable route to this target molecule is the O-alkylation of o-vanillin using an appropriate isobutyl electrophile. The Williamson ether synthesis is the textbook method for this transformation.

Retrosynthetic Analysis & Strategy

The key disconnection is the ether linkage at the C2 position. This retrosynthetic step reveals the two primary starting materials: the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and an isobutyl halide, such as isobutyl bromide.

The forward synthesis involves an Sₙ2 reaction where the phenoxide, generated by deprotonating o-vanillin with a suitable base, acts as a nucleophile, attacking the primary carbon of isobutyl bromide.

Mechanism: The Williamson Ether Synthesis

The reaction proceeds via a classic Sₙ2 mechanism, which is highly effective for primary alkyl halides like isobutyl bromide.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack OV o-Vanillin Phenol Phenoxide o-Vanillin Phenoxide (Nucleophile) OV->Phenoxide Deprotonation OV->Phenoxide Base Base (e.g., K₂CO₃) Isobutyl Isobutyl Bromide (Electrophile) Phenoxide->Isobutyl Nucleophilic Attack Phenoxide->Isobutyl Product This compound Isobutyl->Product Halide Ejection

Caption: Mechanism of this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and purification steps to ensure product identity and purity.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin, 1.0 eq)

  • Isobutyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add a sufficient volume of anhydrous acetone or DMF to fully dissolve the starting material upon heating.

    • Expert Insight: K₂CO₃ is a mild and cost-effective base, sufficient for deprotonating the phenol without causing side reactions. DMF can be used for higher temperatures and better solubility if the reaction is sluggish in acetone.

  • Addition of Alkylating Agent: Add isobutyl bromide (1.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to 60-70°C (for DMF). Monitor the reaction progress by TLC, observing the consumption of the o-vanillin spot and the appearance of a new, less polar product spot. The reaction is typically complete within 4-12 hours.

    • Trustworthiness: TLC monitoring is crucial. A typical eluent system is 20-30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting phenol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (to remove any unreacted o-vanillin), deionized water, and finally, brine.

    • Expert Insight: The basic wash is a critical purification step that removes the acidic starting material, simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

  • Purification: If necessary, the product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthetic Utility and Key Reactions

This compound is a versatile intermediate. Its reactivity is dominated by the aldehyde functional group and the electron-rich aromatic ring.

Synthetic_Utility Start This compound Alcohol Di-substituted Benzyl Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Acid Di-substituted Benzoic Acid Start->Acid Oxidation (e.g., KMnO₄, Oxone®) Imine Schiff Base / Imine Start->Imine Condensation (with R-NH₂) Alkene Stilbene Derivative Start->Alkene Wittig Reaction (with Ylide) Heterocycle Heterocyclic Core (e.g., Quinazolinone) Start->Heterocycle Condensation / Cyclization (e.g., with 2-aminobenzamide) AromSub Further Ring-Substituted Product Start->AromSub Electrophilic Aromatic Substitution (e.g., Nitration)

Caption: Potential synthetic transformations of the target intermediate.

Reactions of the Aldehyde Group
  • Nucleophilic Addition/Reduction: The aldehyde can be easily reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further synthetic steps, such as conversion to a leaving group.

  • Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid. The electron-donating alkoxy groups facilitate this oxidation compared to unsubstituted benzaldehyde.[3] This provides a route to substituted benzoic acid derivatives.

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation with various nucleophiles.

    • With Amines: Reaction with primary amines yields Schiff bases (imines), which are important ligands in coordination chemistry and intermediates for the synthesis of secondary amines.

    • With Active Methylene Compounds: Knoevenagel or Aldol-type condensations can be used to form new carbon-carbon bonds, leading to α,β-unsaturated systems.

  • Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into a substituted alkene, offering a pathway to stilbene-like structures.

Reactions on the Aromatic Ring

The two alkoxy groups are ortho-, para-directing and strongly activating. The positions ortho and para to the activating groups are C4, C6 (ortho to one, para to the other) and C5 (ortho to methoxy). The C4 and C6 positions are the most activated. However, the bulky isobutoxy group at C2 may sterically hinder attack at the C1 aldehyde and C6 position, potentially favoring electrophilic substitution at the C4 position. This provides a handle for introducing further functionality, such as nitro or halogen groups, onto the ring.

Applications in Drug Development and Fine Chemicals

Substituted benzaldehydes are prevalent in medicinal chemistry and materials science.[7][8][9] By analogy with its parent compound and other related structures, this compound is a promising intermediate for several applications:

  • Pharmaceutical Scaffolds: It can serve as a precursor for complex heterocyclic systems known for their biological activity, such as quinazolinones, which often exhibit sedative and anticonvulsant properties.[2] A patent for preparing isovanillin, a related compound, explicitly mentions its utility in synthesizing an antidepressant, where an isobutoxybenzaldehyde derivative is a key intermediate.[10]

  • Allosteric Modulators: Substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin, designed to increase tissue oxygenation.[7] The specific substitution pattern offered by this intermediate could be valuable in synthesizing new candidates for this therapeutic area.

  • Coordination Chemistry: As a precursor to various Schiff base ligands, it can be used to create metal complexes with potential applications in catalysis or as imaging agents.

  • Fine Chemicals: The unique substitution pattern can be incorporated into dyes, fragrances, and specialty polymers where specific solubility and steric properties are required.

Conclusion

This compound represents a strategically valuable, though specialized, intermediate in organic synthesis. Its preparation from the readily available o-vanillin is straightforward via the robust Williamson ether synthesis. The molecule's true utility lies in the synergistic interplay of its functional groups: a reactive aldehyde for diverse transformations, two activating alkoxy groups to control aromatic substitution, and a bulky, lipophilic isobutoxy group to mask the phenol and impart unique steric and solubility characteristics. For researchers and drug development professionals, this compound is a versatile building block that opens avenues to novel molecular architectures and is worthy of consideration in the rational design of complex target molecules.

References

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Methodological & Application

Optimizing solvent selection for 2-Isobutoxy-3-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a technical framework for optimizing reaction conditions for 2-Isobutoxy-3-methoxybenzaldehyde (CAS 100256-90-4). This intermediate is a critical building block in the synthesis of bioactive scaffolds, including FabI enoyl-ACP reductase inhibitors (antibiotics) and VMAT2 inhibitor analogs (neuroscience).

Due to the steric bulk of the ortho-isobutoxy group and the electron-donating nature of the meta-methoxy group, this molecule exhibits distinct solubility and reactivity profiles compared to simpler benzaldehydes. This guide focuses on Reductive Amination , the most common transformation for this intermediate, and provides a "Green Chemistry" aligned solvent selection protocol to maximize yield and minimize environmental impact.

Physicochemical Profiling & Reactivity

Understanding the molecule's properties is the first step in solvent selection.

  • Structure Analysis:

    • Position 1 (Aldehyde): Electrophilic center, susceptible to nucleophilic attack (amines, hydrides).

    • Position 2 (Isobutoxy): Provides significant steric hindrance ortho to the aldehyde. This slows down the initial nucleophilic attack, requiring solvents that facilitate mass transfer and stabilize polar transition states.

    • Position 3 (Methoxy): Electron-donating group (EDG), slightly deactivating the aldehyde carbon toward nucleophiles but stabilizing the resulting imine/iminium ion.

  • Solubility Profile (Predicted):

    • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate, Toluene.

    • Moderate Solubility: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA). Note: Solubility increases significantly with temperature.

    • Low Solubility: Water, Hexanes (at room temp).

Solvent Selection Strategy

For the target reaction—Reductive Amination (Condensation with an amine followed by hydride reduction)—the solvent must dissolve both the lipophilic aldehyde and the typically polar amine salt, while also being compatible with the reducing agent (e.g., NaBH₄, STAB).

Comparative Solvent Analysis Table
SolventPolarity (Dielectric

)
Solubility of AldehydeSolubility of Imine IntermediateGreen Chemistry StatusRecommendation
Methanol (MeOH) High (33.0)ModerateHighPreferredPrimary Choice. Excellent for imine formation kinetics; solubilizes borohydrides well.
Ethanol (EtOH) High (24.5)ModerateHighPreferredSecondary Choice. Good for scale-up; lower toxicity than MeOH.
2-MeTHF Low (6.97)HighHighRecommendedGreen Alternative. Excellent for biphasic workups; replaces THF/DCM.
Dichloromethane Low (8.93)Very HighHighRestricted Avoid if possible due to toxicity and environmental persistence.
Toluene Low (2.38)Very HighModerateProblematicPoor solubility for borohydride reducing agents; requires phase transfer catalysts.

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-methyl-2-isobutoxy-3-methoxybenzylamine via reductive amination. Scale: 10 mmol (approx. 2.08 g of aldehyde).

Reagents:
  • Precursor: this compound (1.0 equiv).

  • Amine: Methylamine (2.0 M solution in MeOH) (5.0 equiv).

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv).

  • Solvent: Methanol (Anhydrous).

Step-by-Step Methodology:
  • Imine Formation (The "Aging" Step):

    • Charge a dry 100 mL round-bottom flask with This compound (2.08 g, 10 mmol).

    • Add Methanol (20 mL) and stir at Room Temperature (RT) until fully dissolved.

    • Critical Step: Add Methylamine solution (25 mL, 50 mmol) dropwise over 5 minutes.

    • Stir: Allow the reaction to stir at RT for 4–18 hours .

    • Why? The ortho-isobutoxy group creates steric hindrance. Unlike simple benzaldehydes, this molecule requires extended time to reach complete equilibrium conversion to the imine (Schiff base).

  • Solvent Exchange (Optional but Recommended for Purity):

    • Concentrate the reaction mixture in vacuo to remove excess methylamine and water generated during condensation.

    • Redissolve the resulting oily imine residue in fresh Ethanol (30 mL). Note: Ethanol is chosen here to moderate the reduction rate and prevent over-reduction or side reactions.

  • Reduction:

    • Cool the ethanolic solution to 0°C using an ice bath.

    • Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (

      
      ).
      
    • Remove the ice bath and allow the mixture to warm to RT. Stir for 3–6 hours .

  • Workup & Isolation:

    • Quench the reaction by slowly adding 1 N NaOH (20 mL). Stir for 30 minutes to decompose borate complexes.

    • Concentrate in vacuo to remove organic solvents (MeOH/EtOH).

    • Extract the aqueous residue with 2-MeTHF (3 x 20 mL). Note: 2-MeTHF is used here as a superior, green extraction solvent compared to DCM.

    • Wash combined organics with Brine (20 mL), dry over

      
      , and concentrate to yield the crude amine.
      

Process Optimization Workflow (Visualized)

The following diagram illustrates the decision logic for selecting the optimal solvent system based on reaction scale and "Green" constraints.

SolventSelection Start Start: Solvent Selection for This compound CheckSolubility Check Solubility of Aldehyde (Is it fully soluble at RT?) Start->CheckSolubility PolarProtic Is the reaction Reductive Amination? CheckSolubility->PolarProtic Yes (Soluble) CheckGreen Is Green Chemistry a Priority? CheckSolubility->CheckGreen No (Insoluble) UseMeOH Use Methanol (MeOH) (Best Kinetics) PolarProtic->UseMeOH Lab Scale (<10g) UseEtOH Use Ethanol (EtOH) (Best for Scale-up/Safety) PolarProtic->UseEtOH Pilot Scale (>100g) KineticNote Note: Ortho-isobutoxy group requires 4-18h stirring time UseMeOH->KineticNote Use2MeTHF Use 2-MeTHF (Excellent Solubility & Green) CheckGreen->Use2MeTHF Yes UseDCM Use DCM (Only if strictly necessary) CheckGreen->UseDCM No

Figure 1: Decision tree for solvent selection emphasizing solubility, reaction type, and environmental impact.

References

  • Title: Acrylamide derivatives as antibiotic agents.
  • Green Solvent Selection

    • Title: CHEM21 Solvent Selection Guide: A Survey of Publically Available Solvent Selection Guides.
    • Source:Green Chemistry, 2016, 18, 288-296.
    • Context: Basis for recommending 2-MeTHF over DCM and Ethanol over Methanol for large-scale oper
    • URL:[Link]

  • General Reductive Amination Protocols

    • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.
    • Source:Organic Reactions, 2004.
    • Context: Foundational text for the mechanism and solvent effects in reductive amin
    • URL:[Link]

Step-by-step synthesis of 2-Isobutoxy-3-methoxybenzaldehyde from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded protocol for the synthesis of 2-Isobutoxy-3-methoxybenzaldehyde , a critical intermediate in the synthesis of vesicular monoamine transporter 2 (VMAT2) inhibitors and other bioactive isoquinoline scaffolds.

The protocol utilizes o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) as the primary starting material, leveraging a Williamson ether synthesis pathway.

Abstract & Strategic Rationale

The synthesis of this compound (CAS: 100256-90-4) is a pivotal step in constructing the pharmacophore of various neurological therapeutics. The core challenge in this transformation is achieving selective


-alkylation of the phenol moiety at the 2-position while minimizing side reactions such as Cannizzaro disproportionation or over-alkylation.

This protocol employs a nucleophilic substitution (


)  strategy using o-Vanillin  and Isobutyl bromide . The choice of solvent (N,N-Dimethylformamide) and base (Potassium Carbonate) is optimized to enhance the nucleophilicity of the phenoxide ion while maintaining a homogenous reaction environment, ensuring high yield and reproducibility.

Reaction Mechanism & Critical Parameters

The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of o-vanillin by potassium carbonate, generating a resonance-stabilized phenoxide anion. This nucleophile attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion.

  • Key Driver: The steric hindrance of the isobutyl group requires elevated temperatures (

    
    ) to drive the kinetics.
    
  • Selectivity: The presence of the aldehyde group at the C1 position exerts an electron-withdrawing effect, increasing the acidity of the C2-hydroxyl, thereby facilitating deprotonation.

Reaction Scheme:



Material Specifications & Stoichiometry

ComponentRoleCAS No.Equiv.[1]MW ( g/mol )Purity Req.[2][3][4]
o-Vanillin Substrate148-53-81.0152.15

Isobutyl Bromide Electrophile78-77-31.5137.02

Potassium Carbonate Base584-08-72.0138.21Anhydrous
Potassium Iodide Catalyst (Optional)7681-11-00.1166.00

DMF Solvent68-12-2N/A73.09Anhydrous

Note on KI: Potassium Iodide (KI) is added as a Finkelstein catalyst to generate the more reactive isobutyl iodide in situ, significantly accelerating the reaction rate for the sterically hindered isobutyl bromide.

Detailed Experimental Protocol

Safety Precaution: Perform all operations in a functioning fume hood. Isobutyl bromide is a lachrymator and alkylating agent. DMF is hepatotoxic. Wear nitrile gloves, safety goggles, and a lab coat.

Step 1: Reaction Setup

  • Charge a dry 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Add o-Vanillin (10.0 g, 65.7 mmol) and Anhydrous Potassium Carbonate (18.2 g, 131.4 mmol) .

  • Add Potassium Iodide (1.1 g, 6.6 mmol) .

  • Purge the system with inert gas (

    
     or 
    
    
    
    ) for 5 minutes.
  • Add Anhydrous DMF (50 mL) via syringe. Stir at room temperature for 15 minutes to form the phenoxide salt (color change to bright yellow/orange is observed).

Step 2: Alkylation

  • Add Isobutyl Bromide (13.5 g, 10.7 mL, 98.5 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to

    
     .
    
  • Monitor the reaction via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes) or HPLC.

    • Endpoint: Disappearance of o-Vanillin (

      
      ) and appearance of product (
      
      
      
      ).
    • Typical Duration: 4–6 hours.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mass into Ice-Water (200 mL) with vigorous stirring. The product may precipitate as an oil or solid depending on purity.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Combine the organic layers and wash sequentially with:

    • 1M NaOH (2 x 30 mL) – Critical Step: Removes unreacted o-vanillin.

    • Water (2 x 50 mL) – Removes DMF.

    • Brine (1 x 50 mL) .

  • Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 4: Purification

  • The crude product is typically a pale yellow oil that solidifies upon standing or cooling.

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Hexane/Isopropyl Ether (9:1) . Cool slowly to

    
    .
    
  • Filter the crystals and dry under vacuum at

    
    .
    

Quality Control & Analytical Data

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (UV 254 nm)

Identity

-NMR (CDCl

)

10.3 (s, 1H, CHO), 7.4 (d, 1H), 7.1 (d, 1H), 3.9 (s, 3H), 3.8 (d, 2H), 2.1 (m, 1H), 1.0 (d, 6H)

Visualization: Process Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) for purity.

SynthesisFlow Start Start: o-Vanillin + K2CO3 + KI Reaction Reaction: 70°C, 4-6 Hours (O-Alkylation) Start->Reaction Activation Solvent Solvent: Anhydrous DMF Solvent->Start Reagent Reagent: Isobutyl Bromide Reagent->Reaction Dropwise Addition Quench Quench: Ice-Water Pour Reaction->Quench Completion (TLC) Extraction Extraction: Ethyl Acetate Quench->Extraction Wash Wash: 1M NaOH (Removes unreacted Phenol) Extraction->Wash Drying Drying & Concentration Wash->Drying Crystallization Recrystallization: Hexane/IPE Drying->Crystallization Product Final Product: This compound Crystallization->Product

Caption: Figure 1. Step-by-step process flow for the synthesis of this compound, emphasizing the critical alkaline wash step for purification.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for o-Vanillin. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2015). EP2848614A2 - Acrylamide derivatives as antibiotic agents (Citing synthesis of this compound).

Sources

Handling and Storage Procedures for Air-Sensitive Benzaldehydes: A Comprehensive Guide to Preserving Purity and Preventing Degradation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Benzaldehyde and its derivatives are foundational reagents in organic synthesis and drug development. However, their propensity for autoxidation when exposed to atmospheric oxygen presents a significant challenge to maintaining their purity and reactivity. This application note provides a detailed guide for the proper handling and storage of air-sensitive benzaldehydes, grounded in the chemical principles of their degradation. We will explore the mechanism of autoxidation, present rigorous protocols for storage under inert atmospheres, and detail methodologies for purification to remove common acidic impurities. This guide is intended to equip researchers with the expertise to ensure the integrity of their benzaldehyde reagents, leading to more reliable and reproducible experimental outcomes.

The Challenge: Understanding Benzaldehyde Autoxidation

Benzaldehyde's utility is often compromised by its reaction with atmospheric oxygen in a process known as autoxidation. This reaction converts the aldehyde to its corresponding carboxylic acid, which for benzaldehyde is benzoic acid.[1][2][3] The presence of benzoic acid, often observed as a white crystalline solid in aged benzaldehyde samples, can interfere with subsequent reactions.[3]

This degradation proceeds via a free-radical chain mechanism, which can be initiated by light.[1][3] The process begins with the formation of a benzoyl radical, which then reacts with oxygen to form a benzoylperoxy radical. This peroxy radical can abstract a hydrogen atom from another benzaldehyde molecule, propagating the chain reaction and forming perbenzoic acid, which ultimately leads to the formation of two molecules of benzoic acid.[1][4]

Autoxidation_Mechanism Benzaldehyde1 Benzaldehyde (R-CHO) Benzoyl_Radical Benzoyl Radical (R-C•=O) Benzaldehyde1->Benzoyl_Radical Radical_Initiator Initiator (Light, Heat) Radical_Initiator->Benzaldehyde1 Initiation Benzoylperoxy_Radical Benzoylperoxy Radical (R-CO-O-O•) Benzoyl_Radical->Benzoylperoxy_Radical + O₂ Oxygen O₂ (Air) Perbenzoic_Acid Perbenzoic Acid (R-CO-O-OH) Benzoylperoxy_Radical->Perbenzoic_Acid + R-CHO Benzoic_Acid Benzoic Acid (R-COOH) Benzoylperoxy_Radical->Benzoic_Acid Termination pathways Benzaldehyde2 Benzaldehyde (R-CHO) Perbenzoic_Acid->Benzoic_Acid Decomposition

Caption: Simplified mechanism of benzaldehyde autoxidation.[3]

Given this inherent reactivity, stringent handling and storage procedures are not merely best practices but essential for experimental success.

Long-Term Storage Protocols for Benzaldehydes

Proper storage is the first line of defense against degradation. The primary goal is to minimize exposure to oxygen and light.[3][5]

Key Storage Recommendations:

  • Inert Atmosphere: For long-term storage, benzaldehydes should be stored under an inert atmosphere of nitrogen or argon.[3][5][6] This is the most effective way to prevent oxidation. Bulk storage facilities should employ nitrogen blanketing.[6]

  • Airtight Containers: Use tightly sealed, airtight containers to minimize contact with the atmosphere.[3] For reagents supplied in bottles with septa (e.g., Sure/Seal™ bottles), ensure the septum integrity is maintained.[7][8]

  • Light Protection: Store benzaldehydes in amber or opaque glass bottles to protect them from light, which can initiate autoxidation.[3][9]

  • Temperature Control: Store in a cool, dry, well-ventilated area.[6][10] While refrigeration can slow the rate of oxidation, it may also cause the less soluble benzoic acid impurity to crystallize out of solution.[3]

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary oxidant.[5][6]
Container Tightly sealed, amber glass bottleMinimizes air ingress and protects from light-initiated radical formation.[3][9]
Temperature Cool, dry, well-ventilated areaReduces the rate of chemical reactions.[6]
Additives (As supplied)Some commercial benzaldehydes may contain inhibitors like hydroquinone to slow oxidation.[11]

Handling Procedures for Air-Sensitive Benzaldehydes

All manipulations of air-sensitive benzaldehydes should be performed using inert atmosphere techniques to prevent exposure to air and moisture. The two most common systems for this are the glovebox and the Schlenk line.[12][13]

A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds in standard glassware.[14][15] It consists of a dual manifold connected to a source of purified inert gas and a vacuum pump.[14]

Schlenk_Line_Workflow cluster_prep Glassware Preparation cluster_schlenk Schlenk Line Operation cluster_transfer Liquid Transfer Oven_Dry Oven-Dry Glassware Assemble_Hot Assemble Glassware Hot Oven_Dry->Assemble_Hot Cool_Inert Cool Under Inert Gas Flow Assemble_Hot->Cool_Inert Connect Connect Flask to Schlenk Line Cool_Inert->Connect Purge_Cycle Perform Purge/Refill Cycles (3x) Connect->Purge_Cycle Evacuate Evacuate Flask (Vacuum) Purge_Cycle->Evacuate Step 1 Positive_Pressure Establish Positive Inert Gas Pressure Purge_Cycle->Positive_Pressure Final Refill Refill Refill with Inert Gas Evacuate->Refill Step 2 Refill->Purge_Cycle Repeat Transfer Transfer Benzaldehyde via Syringe or Cannula Positive_Pressure->Transfer Syringe_Transfer Dry Syringe Transfer Transfer->Syringe_Transfer Small Volumes Cannula_Transfer Cannula Transfer Transfer->Cannula_Transfer Large Volumes

Sources

Catalytic hydrogenation techniques involving 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Hydrogenation of 2-Isobutoxy-3-methoxybenzaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of this compound to its corresponding primary alcohol, 2-Isobutoxy-3-methoxybenzyl alcohol. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and fine chemical industries. This guide emphasizes the underlying principles, provides detailed, field-tested protocols, and addresses critical safety considerations.

Introduction and Strategic Importance

The reduction of aromatic aldehydes to benzyl alcohols is a fundamental transformation in organic synthesis. The target molecule, this compound, possesses an aldehyde functional group that can be selectively reduced to a primary alcohol. The resulting product, 2-Isobutoxy-3-methoxybenzyl alcohol, serves as a versatile intermediate, enabling further molecular elaboration through reactions such as etherification, esterification, or nucleophilic substitution of the hydroxyl group.[1]

Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency, clean reaction profile, and scalability.[2] This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[3] The selection of the appropriate catalyst, solvent, and reaction conditions is paramount to achieving high yield and selectivity while avoiding common side reactions like over-reduction (hydrogenolysis) of the resulting benzyl alcohol to a methyl group.

Core Principles: The Chemistry of Catalytic Aldehyde Reduction

The catalytic hydrogenation of an aldehyde on a heterogeneous metal catalyst surface is a multi-step process. While the exact mechanism can be complex and dependent on various factors, it can be generally understood as follows:

  • Adsorption: Both the hydrogen gas and the aldehyde substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.[3]

  • Hydrogen Transfer: The adsorbed aldehyde undergoes stepwise addition of two hydrogen atoms to the carbonyl group. This insertion of the aldehyde into a metal-hydride bond is a key step.[4]

  • Desorption: The final product, the benzyl alcohol, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The choice of catalyst and conditions directly influences the efficiency of these steps and the overall outcome of the reaction.

Catalyst Selection: A Strategic Choice

Several metal catalysts are effective for aldehyde hydrogenation. The most common choices for laboratory and industrial applications are Palladium, Platinum, and Nickel-based catalysts.

  • Palladium on Carbon (Pd/C): This is one of the most versatile and widely used hydrogenation catalysts.[5] It is highly active for the reduction of aldehydes and ketones. However, under forcing conditions (high temperature or pressure), it can promote the hydrogenolysis of the resulting benzyl alcohol, which is an important consideration for selectivity.[6] Using catalyst poisons like diphenylsulfide can sometimes mitigate this over-reduction.[5]

  • Raney® Nickel: A finely divided, porous nickel-aluminum alloy, Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including aldehydes.[2][7] It is often used in slurry form and is particularly effective for large-scale operations. However, it is highly pyrophoric and requires careful handling.[7]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also very active for aldehyde reductions and are sometimes preferred when over-reduction is a concern.[8][9] They can often be used under milder conditions than palladium or nickel catalysts.

The Role of the Solvent

The solvent does more than just dissolve the substrate; it can significantly influence the reaction by affecting the solubility of hydrogen, the interaction of the substrate with the catalyst surface, and the overall reaction rate.[10]

  • Protic Solvents (e.g., Ethanol, Methanol): These are excellent and common choices for aldehyde hydrogenations. They readily dissolve the substrate and facilitate the reaction, often leading to clean conversions.

  • Aprotic Solvents (e.g., Ethyl Acetate, Tetrahydrofuran (THF)): These can also be effective and are sometimes chosen to prevent potential side reactions or to simplify work-up procedures. Non-protic solvents may help avoid over-reduction in some cases.[6]

Experimental Protocols

The following protocols are designed to be robust and reproducible. Researchers should always begin with a small-scale reaction to optimize conditions before scaling up.

Protocol 1: Selective Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is a standard and reliable method for the selective reduction of the aldehyde.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Ethanol (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Parr shaker apparatus or a heavy-walled flask with a magnetic stirrer and a balloon filled with hydrogen

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry hydrogenation vessel (e.g., a Parr bottle), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the aldehyde completely. A typical concentration is 0.1-0.5 M.

  • Inerting the Atmosphere: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step.[11]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Causality Note: Adding the catalyst under an inert atmosphere prevents it from coming into contact with flammable solvents in the presence of oxygen, which can cause a fire.[12]

  • Hydrogen Introduction: Seal the vessel again, and carefully evacuate the nitrogen and backfill with hydrogen gas. Repeat this purge cycle three times.[13] Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure).

  • Reaction Execution: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure (in a pressurized system) or by Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of aliquots.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, stop the agitation. Carefully vent the excess hydrogen and purge the vessel with nitrogen gas three times.[11]

  • Filtration: Prepare a small pad of diatomaceous earth in a sintered glass funnel. Under a nitrogen atmosphere, carefully filter the reaction mixture through the pad to remove the Pd/C catalyst. Safety Note: Never allow the filtered catalyst cake to dry in the air, as it is pyrophoric. Quench the catalyst on the filter paper with plenty of water immediately after filtration.[12]

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil is the desired 2-Isobutoxy-3-methoxybenzyl alcohol, which can be purified further if necessary (e.g., by silica gel chromatography).

Protocol 2: Hydrogenation using Raney® Nickel

This protocol provides an alternative using a highly active nickel catalyst.

Materials and Reagents:

  • This compound

  • Raney® Nickel (active, supplied as a slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

Step-by-Step Methodology:

  • Catalyst Preparation: In the hydrogenation vessel, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with several portions of the reaction solvent (e.g., methanol) to remove the water. Perform all handling under an inert atmosphere.[14]

  • Substrate Addition: Add a solution of this compound (1.0 eq) in methanol to the vessel containing the washed catalyst.

  • System Purging: Seal the vessel and purge the system thoroughly, first with nitrogen and then with hydrogen, as described in Protocol 1.

  • Reaction Execution: Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous stirring at room temperature. Raney® Nickel hydrogenations can be exothermic, so monitoring the temperature is advisable, especially on a larger scale.[14]

  • Monitoring and Work-up: Follow the same procedures for monitoring, quenching, and product isolation as described in Protocol 1. The filtration of Raney® Nickel also requires extreme care due to its pyrophoric nature.[7]

Data Summary and Visualization

The selection of reaction parameters is crucial for success. The table below provides a starting point for optimization.

Table 1: Typical Conditions for Hydrogenation of this compound

ParameterPd/CRaney® NickelPlatinum (PtO₂)
Catalyst Loading 1-5 mol%5-20 wt%1-5 mol%
Solvent Ethanol, Ethyl Acetate, THFEthanol, Methanol, Water[2]Ethanol, Acetic Acid
H₂ Pressure 1-4 atm (15-60 psi)3-10 atm (45-150 psi)1-3 atm (15-45 psi)
Temperature 20-40 °C20-60 °C20-30 °C
Reaction Time 2-12 hours1-8 hours4-16 hours
Selectivity Good to ExcellentExcellentExcellent
Key Consideration Potential for over-reductionPyrophoric, may require higher pressureHigher cost

Diagrams

Below are visualizations of the chemical transformation and the general experimental workflow.

Caption: Reaction scheme for the catalytic hydrogenation.

G cluster_workflow Experimental Workflow A Setup & Reagent Addition (Substrate, Solvent) B Inert Atmosphere Purge (Nitrogen Flush) A->B C Catalyst Addition (Under N₂) B->C D Hydrogen Purge & Pressurize C->D E Reaction Monitoring (Pressure drop / TLC) D->E F Reaction Quench (Vent H₂, Purge N₂) E->F G Catalyst Filtration (Under N₂, Wet Quench) F->G H Solvent Removal & Isolation G->H I Product Purification (If necessary) H->I

Caption: General workflow for catalytic hydrogenation.

Critical Safety Considerations

Catalytic hydrogenation involves significant hazards that must be managed through proper procedures and engineering controls.[15][16]

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are highly pyrophoric, especially when finely divided and dry.[7][12] They can ignite spontaneously upon contact with air.

    • Mitigation: Always handle catalysts in an inert atmosphere (e.g., under nitrogen or argon). Never allow the filtered catalyst to dry. Immediately quench the filter cake with water after use.

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air over a wide range of concentrations (4-75%).

    • Mitigation: All hydrogenation reactions must be conducted in a well-ventilated fume hood.[11] Ensure all connections in the apparatus are secure and leak-tested before introducing hydrogen. Use high-quality tubing and regulators. Keep all ignition sources away from the setup.

  • Pressure: If using a pressurized system like a Parr apparatus, ensure the vessel is rated for the intended pressure and has a functioning pressure relief valve.[11] Never exceed the maximum rated pressure of the vessel.

Troubleshooting

  • Stalled or Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen, or presence of catalyst poisons (e.g., sulfur compounds).

    • Solution: Ensure the catalyst is fresh and active. Check for leaks in the hydrogen supply. Purify the starting material if catalyst poisoning is suspected.

  • Formation of Side Products (Over-reduction):

    • Cause: Reaction conditions are too harsh (high temperature/pressure) or the reaction was run for too long.

    • Solution: Reduce the temperature, pressure, or reaction time. Consider a more selective catalyst or the addition of a catalyst moderator.[5]

References

  • WEI LIU, YING LI, XIANLAN CHEN, PEI ZHANG, PING YI, YONGFU ZHOU and ZHAOLONG HUANG. Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15. Available at: [Link]

  • Li, Z., et al. (2024). Dehydroxylation of alcohols for nucleophilic substitution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Hydrogen. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Google Patents. (2013). CN103936568A - Method for preparing p-methoxybenzyl alcohol from p-methoxy toluene.
  • Adams, R., Voorhees, V., & Shriner, R. L. (1928). PLATINUM OXIDE AS A CATALYST IN THE REDUCTION OF ORGANIC COMPOUNDS. II. REDUCTION OF ALDEHYDES. ACTIVATION OF THE CATALYST BY THE SALTS OF CERTAIN METALS. Journal of the American Chemical Society, 50(5), 1475–1483. Available at: [Link]

  • The Sarpong Group. Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. Available at: [Link]

  • Singh, S., et al. (2017). Reusable Catalyst for Transfer Hydrogenation of Aldehydes and Ketones Designed by Anchoring Palladium as Nanoparticles on Graphene Oxide Functionalized with Selenated Amine. ACS Applied Materials & Interfaces, 9(2), 1548–1557. Available at: [Link]

  • Google Patents. (1987). US4684735A - Promotion of raney nickel hydrogenation catalyst.
  • Chemistry LibreTexts. (2022). 15.4: Hydrogenation of Carbonyl and Imine Groups. Available at: [Link]

  • ResearchGate. The transfer hydrogenation of benzaldehyde. Available at: [Link]

  • ResearchGate. Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Available at: [Link]

  • Tursina, A. I., et al. (2010). N′-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2773. Available at: [Link]

  • MDPI. (2024). Aqueous Phase Reforming by Platinum Catalysts: Effect of Particle Size and Carbon Support. Available at: [Link]

  • Google Patents. (1991). US5004845A - Hydrogenation of aldehydes.
  • MDPI. (2025). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Available at: [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]

  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834–848. Available at: [Link]

  • Langer, R., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(22), 6542–6548. Available at: [Link]

  • Royal Society of Chemistry. (2015). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Available at: [Link]

  • Royal Society of Chemistry. (2017). The solvent determines the product in the hydrogenation of aromatic ketones using unligated RhCl3 as catalyst precursor. Available at: [Link]

  • Google Patents. (2007). WO2007073044A1 - Platinum based catalyst for oxidation/reduction reaction and its use.
  • Google Patents. (1988). EP0269888B1 - Aldehyde hydrogenation catalyst and process.
  • Chandra, T., & Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Available at: [Link]

  • Royal Society of Chemistry. (2024). Green and efficient hydrogenation of aldehydes and ketones in water using RANEY® nickel. Available at: [Link]

  • ResearchGate. (2025). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Available at: [Link]

  • Langer, R., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis, 6(4), 2472–2476. Available at: [Link]

  • IIETA. Platinum Reduction Study on Pt/C Electro-catalysts for PEMFC. Available at: [Link]

  • Organic Syntheses Procedure. hydrogen. Available at: [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039–4043. Available at: [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. Available at: [Link]

  • OAE Publishing Inc. (2026). Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. Available at: [Link]

  • ACS Publications. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. Available at: [Link]

  • Platinum Metals Review. (2025). Platinum-Copper on Carbon Catalyst Synthesised by Reduction with Hydride Anion. Available at: [Link]

  • Vineeth Chemicals. Raney Nickel Catalyst (Active). Available at: [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. Available at: [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

  • MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available at: [Link]

  • Google Patents. (2020). US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Available at: [Link]

  • Google Patents. (2021). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
  • Google Patents. (1988). EP0281627B1 - Process for reducing aldehydes or ketones.
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Application Notes and Protocols for Grignard Reactions Using 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric and Electronic Landscapes in C-C Bond Formation

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in constructing new carbon-carbon bonds.[1][2] This application note provides a detailed exploration of the Grignard reaction with a sterically hindered and electronically rich substrate: 2-isobutoxy-3-methoxybenzaldehyde. The presence of two ortho substituents on the benzaldehyde ring introduces significant challenges, namely steric hindrance and the potential for chelation control, which dictate the success and selectivity of the reaction.[3][4] A thorough understanding of these factors is paramount for researchers aiming to synthesize the corresponding secondary alcohols, which are valuable intermediates in pharmaceutical and materials science.

This document will provide experienced researchers, scientists, and drug development professionals with a comprehensive guide to successfully implementing this transformation. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and offer troubleshooting strategies to navigate the complexities of this specific reaction.

Mechanistic Considerations: A Tale of Steric Hindrance and Chelation

The addition of a Grignard reagent to an aldehyde proceeds via nucleophilic attack of the carbanionic portion of the organomagnesium halide on the electrophilic carbonyl carbon.[5][6][7] In the case of this compound, two key factors influence this process:

  • Steric Hindrance: The bulky isobutoxy group at the ortho position can physically impede the approach of the Grignard reagent to the carbonyl carbon.[3] This steric clash can significantly reduce the reaction rate and may necessitate the use of less bulky Grignard reagents or more forcing reaction conditions.

  • Chelation Control: The methoxy group at the ortho position can coordinate with the magnesium atom of the Grignard reagent, forming a five-membered chelate ring.[4][8] This pre-coordination can orient the Grignard reagent for an intramolecular-like delivery to the carbonyl carbon, potentially influencing the stereochemical outcome if a prochiral Grignard reagent is used and often accelerating the reaction.

The interplay between these two effects will ultimately determine the optimal reaction conditions and the feasibility of the transformation with various Grignard reagents.

Experimental Workflow Overview

The successful execution of a Grignard reaction with this compound hinges on a meticulously planned and executed workflow. The following diagram outlines the critical stages of the process, from reagent preparation to product purification.

Grignard Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent & Glassware Preparation grignard_formation Grignard Reagent Formation (in situ or pre-formed) reagent_prep->grignard_formation Anhydrous Conditions addition Slow Addition of Aldehyde to Grignard Reagent grignard_formation->addition Inert Atmosphere monitoring Reaction Monitoring (TLC) addition->monitoring quench Quenching (e.g., sat. aq. NH4Cl) monitoring->quench Reaction Completion extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying purification Purification (e.g., Column Chromatography) drying->purification

Caption: A generalized workflow for the Grignard reaction, emphasizing critical stages from preparation to purification.

Detailed Protocols

The following protocols provide a starting point for the Grignard reaction with this compound. Optimization may be required depending on the specific Grignard reagent used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Magnesium turnings------Activate before use.
Alkyl/Aryl Halide (e.g., Bromobenzene)Anhydrous------
Anhydrous Diethyl Ether (Et₂O) or THF------Essential for reaction success.[9]
Saturated Aqueous Ammonium Chloride (NH₄Cl)------For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)------For drying the organic layer.
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)HPLC Grade------
Iodine crystal (for activation)------Optional, for initiating the reaction.
Protocol 1: In Situ Generation of Phenylmagnesium Bromide and Reaction with this compound

This protocol details the in-situ formation of a Grignard reagent followed by its reaction with the aldehyde.

1. Glassware and Reagent Preparation:

  • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at >100 °C overnight and assembled hot under a stream of dry nitrogen or argon.[10]
  • Magnesium turnings (1.2 eq.) are added to the reaction flask.
  • The system is fitted with a drying tube containing calcium chloride.

2. Grignard Reagent Formation:

  • A small crystal of iodine can be added to the magnesium to help initiate the reaction.[11]
  • A solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether is prepared in the dropping funnel.
  • A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated if bubbling is observed and the solution turns cloudy and grayish. Gentle heating may be required to start the reaction.[12]
  • Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

3. Reaction with the Aldehyde:

  • A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
  • The reaction is typically exothermic; maintain the temperature below 10 °C during the addition.
  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.[13]
  • The resulting mixture is transferred to a separatory funnel, and the layers are separated.
  • The aqueous layer is extracted with diethyl ether (2 x volume).
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired secondary alcohol.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Grignard addition to this compound, including the potential for chelation control.

Grignard Mechanism cluster_reactants cluster_intermediate cluster_product aldehyde This compound chelate Chelated Intermediate (Coordination of Mg to ortho-methoxy) aldehyde->chelate Coordination grignard R-MgX (Grignard Reagent) grignard->chelate alkoxide Magnesium Alkoxide Intermediate chelate->alkoxide Nucleophilic Attack product Secondary Alcohol Product alkoxide->product Acidic Work-up (Protonation)

Caption: Mechanism of Grignard addition, highlighting the potential for a chelated intermediate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface; presence of moisture.Activate magnesium by crushing a few turnings in the flask with a glass rod, or add a small crystal of iodine.[11] Ensure all glassware and solvents are scrupulously dry.[10]
Low yield of desired product Steric hindrance; incomplete reaction.Increase reaction time and/or temperature. Consider using a more reactive Grignard reagent (e.g., organolithium) or a less sterically demanding one.
Formation of side products (e.g., Wurtz coupling) High local concentration of the alkyl/aryl halide during Grignard formation.Add the halide solution slowly and dropwise to the magnesium suspension.[14]
Recovery of starting aldehyde Incomplete reaction; deactivation of the Grignard reagent.Ensure an excess of the Grignard reagent is used (1.1-1.5 equivalents). Re-check for any sources of moisture or acidic protons.

Conclusion

The Grignard reaction of this compound presents a valuable yet challenging synthetic transformation. By understanding the interplay of steric and electronic effects, and by adhering to stringent anhydrous and inert atmosphere techniques, researchers can successfully synthesize the corresponding secondary alcohols. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of this important carbon-carbon bond-forming reaction. Careful monitoring and purification are key to obtaining the desired products in high yield and purity.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • PMC. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

  • 25. The Grignard Reaction. [Link]

  • ACS Publications. Grignard Reaction. [Link]

  • Slideshare. Grignard reactions with aldehydes and ketones. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • PMC. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]

  • PMC. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]

  • ResearchGate. reactions of partially solvated grignard reagents with benzaldehyde. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Reddit. Which method is the best to conduct the Grignard reaction?. [Link]

  • Cambridge University Press. Grignard Reaction. [Link]

  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]

  • LibreTexts. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]

  • BYJU'S. General Methods of Preparation of Alcohols. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

  • Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]

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Application Note: High-Purity Crystallization & Isolation of 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of VMAT2 inhibitors (e.g., Deutetrabenazine). It addresses the specific challenge of purifying 2-Isobutoxy-3-methoxybenzaldehyde , a critical intermediate often encountered as a viscous oil or low-melting solid.[1][2]

Part 1: Strategic Importance & Physicochemical Profile[2]

The "Crystallization" Paradox

This compound is a key intermediate in the synthesis of Deutetrabenazine and Tetrabenazine .[1][2] While often isolated as a pale yellow oil or low-melting solid (estimated MP ~15–25°C), high-purity requirements for pharmaceutical intermediates (>99.5% purity) necessitate rigorous purification.[1]

Standard recrystallization is difficult due to the molecule's tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.[1][2] Therefore, this guide presents two authoritative methods:

  • Chemoselective Crystallization (Bisulfite Adduct Method): The industry "Gold Standard" for converting liquid aldehydes into robust, crystalline solids for purification.

  • Cryogenic Direct Crystallization: A method for solidifying high-purity batches for storage or handling.[1][2]

Physicochemical Characterization
PropertyValue / DescriptionImpact on Protocol
Physical State (RT) Viscous Oil / Low-melting SolidRequires cooling or derivatization to crystallize.[1][2]
Solubility Soluble in alcohols, ethers, EtOAc."Good" solvents must be avoided for crystallization; use anti-solvents.[1][2]
Reactivity Aldehyde (Electrophilic)Susceptible to oxidation (Benzoic acid formation).[1][2][3] Work under N₂.
Key Impurities o-Vanillin (starting material), Isobutyl bromide, Regioisomers.Non-aldehydes are rejected by the Bisulfite method.[2][3][4]

Part 2: Detailed Experimental Protocols

Protocol A: Chemoselective Purification via Bisulfite Adduct (Recommended)

Principle: This method exploits the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble, crystalline sulfonate salt. Impurities (starting materials, over-alkylated byproducts) do not form this adduct and are washed away.

Reagents:
  • Crude this compound (Oil).[1][2]

  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution (freshly prepared).[3][4]

  • Solvents: Ethyl Acetate (EtOAc), Heptane, Ethanol.

  • Base: 10% Sodium Carbonate (Na₂CO₃) or NaOH.[1][2][3]

Step-by-Step Workflow:
  • Dissolution: Dissolve 10.0 g of crude aldehyde in 30 mL of Ethyl Acetate . (Note: A non-polar solvent helps keep non-aldehyde impurities in the organic phase).[4]

  • Adduct Formation:

    • Add 40 mL of saturated NaHSO₃ solution.

    • Vigorous Agitation: Stir rapidly (overhead stirrer >300 RPM) for 2–4 hours at room temperature.

    • Observation: A thick white precipitate (the bisulfite adduct) will form at the interface or within the aqueous phase.

  • Filtration & Washing (The Purification Step):

    • Filter the white crystalline solid using a Buchner funnel.[2]

    • Wash 1: Wash the cake with 20 mL of EtOAc (removes non-polar impurities like isobutyl bromide).

    • Wash 2: Wash with 20 mL of Ethanol (removes unreacted starting phenols).[1][2]

    • Result: The filter cake is now the pure, protected aldehyde.

  • Regeneration:

    • Suspend the white solid in 50 mL of water.

    • Add 50 mL of EtOAc (or MTBE).[1][2]

    • Slowly add 10% Na₂CO₃ (or 1M NaOH) while stirring until the solid dissolves and pH > 10.

    • Mechanism:[5][6][7][8] Base deprotonates the bisulfite, reversing the equilibrium and releasing the pure aldehyde oil back into the organic layer.[4]

  • Isolation:

    • Separate the organic layer.[2][3][4][5][9]

    • Dry over MgSO₄, filter, and concentrate in vacuo.[8]

    • Yield: Typically >85% recovery.[1][2][9] Purity: >99% (HPLC).

Protocol B: Cryogenic Direct Crystallization

Principle: For batches that are already >95% pure, this method induces crystallization to remove trace solvent and stabilize the compound as a solid.

  • Solvent System: 5% Diethyl Ether in Pentane (or pure Hexane).[1][2]

  • Dissolution: Dissolve the oil in the minimum amount of solvent at room temperature (approx. 1:2 ratio w/v).[2]

  • Cooling:

    • Place the vessel in a -20°C freezer.

    • Seeding: If available, add a seed crystal of pure this compound.[1][2] If not, scratch the glass side-wall with a glass rod to induce nucleation.[1]

  • Harvesting:

    • Rapidly filter the cold mixture through a chilled funnel.

    • Caution: The solid may melt upon contact with warm air.[2] Store immediately at <4°C.

Part 3: Visualization of Workflows

Bisulfite Purification Logic

This diagram illustrates the fate of the target molecule versus impurities.[2]

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Step1 Add NaHSO3 (aq) + Vigorous Stirring Crude->Step1 Separation Filtration Step1->Separation SolidPhase Solid Filter Cake (Bisulfite Adduct) Separation->SolidPhase Crystals Retained LiquidPhase Filtrate (Liquids) (Solvent + Impurities) Separation->LiquidPhase Impurities Removed Regen Regeneration (Add Base + EtOAc) SolidPhase->Regen Waste Waste Stream (Non-Aldehydes) LiquidPhase->Waste Final Pure Aldehyde (>99% Oil/Solid) Regen->Final

Caption: Figure 1. Chemoselective purification workflow via bisulfite adduct formation, ensuring rejection of non-aldehyde impurities.[3][10]

Troubleshooting Decision Tree

Guidance for common process failures (e.g., "Oiling Out").

Troubleshooting Start Issue: No Crystals Formed? Check1 Is the mixture an emulsion? Start->Check1 Action1 Add Ethanol (5%) to break emulsion Check1->Action1 Yes Check2 Is the temp too high? Check1->Check2 No Action2 Cool to 0-5°C Increase Stirring Speed Check2->Action2 Yes Check3 Is pH correct? Check2->Check3 No Action3 Bisulfite solution must be saturated (excess) Check3->Action3 Check Stoichiometry

Caption: Figure 2. Troubleshooting logic for maximizing adduct crystallization yield.

Part 4: Analytical Validation & Process Control[2]

To validate the success of the crystallization/purification, the following parameters must be checked:

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 99.0% AreaMonitor removal of o-Vanillin (RT shift).
Identity ¹H-NMR (CDCl₃)Aldehyde proton singlet at ~10.4 ppmConfirm integral ratio of Isobutoxy group.
Residual Solvent GC-Headspace< 5000 ppm (EtOAc)Critical if used in GMP steps downstream.[1][2]
Water Content Karl Fischer< 0.5%Dry aldehyde is required for subsequent amination.[1][2]

Expert Insight: In the synthesis of Deutetrabenazine, the purity of this aldehyde directly correlates to the enantiomeric excess (ee%) of the final product, as impurities can interfere with the chiral resolution or asymmetric reduction steps. The bisulfite method is superior to distillation because it avoids thermal degradation of the ether linkage.

References

  • Teva Pharmaceuticals. (2015).[1][2] Deutetrabenazine New Drug Application (NDA) and Synthesis Pathways.[1][2] Retrieved from

  • Organic Syntheses. (1963).[1][2] Purification of Aldehydes via Bisulfite Adducts.[1][2][4][9] Coll. Vol. 4, p. 866. Retrieved from

  • BenchChem. (2025).[1][2][3] Protocol for Purification of Reaction Mixtures Containing Benzaldehyde.[1][2] Retrieved from

  • University of Rochester. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes (Bisulfite Workup).[1][2][3][4] Org.[1][2][3][5][9][11] Process Res. Dev. 2017, 21(9). Retrieved from

  • Google Patents. (2015).[1][2] Process for preparation of deutetrabenazine (US20210047317A1).[1][2] Retrieved from

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Troubleshooting & Optimization

Troubleshooting low conversion rates with 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Conversions with 2-Isobutoxy-3-methoxybenzaldehyde

Introduction: The "Ortho-Isobutoxy" Challenge

If you are working with This compound , you are likely encountering stalled reactions, low yields, or incomplete conversions—particularly during reductive aminations or condensation reactions.[1]

As an Application Scientist, I see this frequently. The issue is rarely your technique; it is the molecule itself. You are fighting a synergistic barrier of Steric Hindrance and Electronic Deactivation .

  • The Steric Wall (The Primary Culprit): The isobutoxy group at the 2-position (ortho to the aldehyde) is significantly bulkier than the standard methoxy groups found in precursors for Tetrabenazine or Valbenazine. This bulky ether chain creates a physical "gate" that blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).[1]

  • Electronic Deactivation: The oxygen atoms at positions 2 and 3 are strong Electron Donating Groups (EDGs). Through resonance, they increase the electron density of the benzene ring, which in turn donates density to the carbonyl carbon. This makes the carbonyl less electrophilic (less positive) and sluggish to react.

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: Troubleshooting Reductive Amination

Common Scenario: You are attempting to synthesize a secondary amine (e.g., for a VMAT2 inhibitor analog) using NaBH(OAc)₃, but LC-MS shows persistent unreacted aldehyde or a stalled imine intermediate.

Q: Why is my imine formation stalling even with excess amine?

A: The ortho-isobutoxy group physically hinders the attack of the amine on the carbonyl. Standard equilibrium conditions (MeOH, RT) are insufficient to drive this to completion.

The Solution: Titanium(IV) Isopropoxide Mediation You must switch from a standard acid-catalyzed method to a Lewis Acid dehydration protocol.[1] Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl oxygen) and a water scavenger (driving the equilibrium).[1]

Protocol 1.1: Ti(OiPr)₄ Mediated Reductive Amination Use this for hindered substrates where standard NaBH(OAc)₃ fails.[1]

StepActionCritical Technical Note
1 Mix Combine this compound (1.0 eq) and Amine (1.2 eq) in THF (anhydrous). Do not use MeOH yet.
2 Activate Add Titanium(IV) Isopropoxide (1.5 - 2.0 eq) dropwise.
3 Stir Stir at RT for 6–12 hours .
4 Reduce Dilute with EtOH or MeOH. Add NaBH₄ (2.0 eq) cautiously.
5 Quench Quench with 2M NaOH or aqueous NH₄OH.
6 Filter Filter through a Celite pad to remove titanium salts.

Mechanism: The Titanium coordinates to the carbonyl oxygen, increasing its electrophilicity enough to overcome the electron-donating effect of the methoxy/isobutoxy ring system, while simultaneously trapping the water byproduct.

Module 2: Troubleshooting Condensation Reactions (Henry/Knoevenagel)

Common Scenario: You are attempting a nitroaldol (Henry) reaction to build a phenethylamine scaffold, but yields are <40%.

Q: My Knoevenagel condensation is sluggish. Should I increase the temperature?

A: Merely increasing temperature often leads to degradation (Cannizzaro reaction) or polymerization with this electron-rich aldehyde.[1] You need a better catalyst system that activates the aldehyde without destroying it.

The Solution: Ammonium Acetate/Acetic Acid Buffer or Microwave Irradiation Strong bases (NaOH/KOH) often fail here because the deprotonated nitronate/enolate cannot penetrate the steric shield of the isobutoxy group efficiently. You need a proton-shuttle mechanism.[1]

Protocol 2.1: Buffered Nitroaldol Reaction Optimized for Ortho-Alkoxy Benzaldehydes.[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Catalyst: Ammonium Acetate (NH₄OAc) (2.0 eq).[1]

  • Reagent: Nitroalkane (5–10 eq).

  • Conditions: Reflux (100°C) for 4–6 hours.

    • Why: The NH₄OAc/AcOH system forms an iminium ion intermediate in situ. The iminium species is more electrophilic and less sterically hindered (smaller radius than oxygen) than the free aldehyde, allowing the nucleophile to attack.

Module 3: Visualizing the Barrier

The following diagram illustrates the specific steric and electronic blockade caused by the 2-isobutoxy group and the troubleshooting logic.

TroubleshootingLogic Start Problem: Low Conversion with This compound Analysis Root Cause Analysis: 1. Ortho-Isobutoxy Steric Wall 2. Electron Rich Ring (Deactivation) Start->Analysis ReactionType Select Reaction Type Analysis->ReactionType ReductiveAm Reductive Amination ReactionType->ReductiveAm Condensation Condensation (Henry/Knoevenagel) ReactionType->Condensation Issue1 Issue: Imine formation stalls due to steric blocking ReductiveAm->Issue1 Issue2 Issue: Nucleophile cannot approach carbonyl Condensation->Issue2 Sol1 SOLUTION: Ti(OiPr)4 Protocol (Lewis Acid Activation + Water Scavenging) Issue1->Sol1 Activates Carbonyl Sol2 SOLUTION: NH4OAc/AcOH Buffer (Formation of reactive Iminium intermediate) Issue2->Sol2 Bypasses Sterics

Figure 1: Decision matrix for overcoming steric and electronic deactivation in this compound.

FAQ: Specific Experimental Concerns

Q: Can I use molecular sieves instead of Ti(OiPr)₄?

A: Molecular sieves (3Å or 4Å) help, but they are passive.[1] They remove water but do not activate the carbonyl. For this specific molecule, the electron-donating methoxy/isobutoxy groups make the carbonyl "lazy." You need the Lewis Acid (Titanium) to actively pull electron density away from the carbonyl oxygen to invite the amine in.

Q: The aldehyde seems to oxidize to the acid (2-isobutoxy-3-methoxybenzoic acid) on the shelf. How do I prevent this?

A: Electron-rich aldehydes are prone to auto-oxidation.[1]

  • Storage: Store under Argon (heavier than air), not Nitrogen.[1]

  • Purification: If the acid content is >5%, wash the ether-dissolved aldehyde with saturated NaHCO₃ prior to use. The carboxylic acid will poison basic catalysts (like amines) by protonating them.

Q: I see a "dimer" impurity in my LC-MS.

A: This is likely the benzoin condensation product. Because the aldehyde is slow to react with the external nucleophile, it may react with itself if cyanide (from NaBH₃CN) or specific carbenes are present.

  • Fix: Avoid NaBH₃CN if possible; use the Ti(OiPr)₄ / NaBH₄ sequence (Protocol 1.1) which avoids cyanide entirely.[1]

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[1][2] Journal of Organic Chemistry. (Establishes the Gold Standard for hindered imines).

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Paek, S. M. (2020).[1][3] "Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity." Molecules. (Context for VMAT2 inhibitor synthesis and methoxy-substituted benzaldehyde reactivity).

  • Hathaway, B. A. (2016).[1][4] "Reactions of Hydroxy– and Alkoxy–Substituted Benzaldehydes." The Chemical Educator. (Discusses the Ortho-effect and reactivity patterns).

Sources

Technical Support Center: Purification of 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Aldehyde Intermediates from Reaction Mixtures Ticket ID: PUR-AL-2ISO-001 Status: Open / Guide Generated

Executive Summary

You are likely dealing with 2-Isobutoxy-3-methoxybenzaldehyde , a critical intermediate often associated with the synthesis of VMAT2 inhibitors (e.g., tetrabenazine derivatives).

The Challenge: This molecule possesses a "Jekyll and Hyde" physicochemical profile. The aldehyde functionality is polar and reactive, but the isobutoxy tail imparts significant lipophilicity. Standard aqueous washes often fail because the molecule refuses to partition effectively into the aqueous phase, or it forms emulsions due to the amphiphilic nature of the resulting adducts.

This guide details three validated protocols to sequester this specific aldehyde, ranked by throughput and selectivity.

Module 1: The "Enhanced" Bisulfite Extraction (High Throughput)

Best for: Large scale (>5g) removal where the product is stable to mild aqueous conditions.

Standard sodium bisulfite washes often fail for isobutoxy-substituted aldehydes because the reaction occurs at the phase interface. If the aldehyde is too lipophilic, it stays buried in the organic solvent. We must use a Phase-Bridge Protocol .

The Science (Causality)

Sodium bisulfite (


) reacts with the aldehyde carbonyl to form a sulfonate adduct (

-hydroxy sulfonate).
  • Standard Aldehyde: Adduct is highly water-soluble

    
     easy separation.
    
  • Your Aldehyde: The isobutoxy group makes the adduct "greasy." It may precipitate as a solid at the interface (rag layer) rather than dissolving fully in water.

Protocol: Phase-Bridge Extraction

Reagents:

  • Saturated

    
     (freshly prepared).[1][2]
    
  • Methanol (Critical Co-solvent).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

Step-by-Step:

  • Dilution: Dilute your reaction mixture with your organic solvent (DCM is preferred for solubility).

  • The Bridge: Add Methanol (10-20% v/v relative to organic layer). Why? This increases the solubility of the aldehyde in the aqueous phase boundary.[3]

  • Addition: Add 2-3 equivalents of saturated

    
     solution.
    
  • Agitation: Stir vigorously for 30-60 minutes .

    • Note: A simple "shake" in a funnel is insufficient for sterically hindered or lipophilic aldehydes.

  • Observation:

    • Scenario A (Clear Separation): Adduct dissolves in water.[3][4][5][6] Separate layers.

    • Scenario B (Precipitation): A white solid forms. Do not discard. This is the adduct. Filter the biphasic mixture through a sintered glass funnel or Celite pad to remove the solid adduct before separating layers.

  • Wash: Wash the organic layer with brine to remove residual methanol and bisulfite.

Visual Workflow (DOT)

Bisulfite_Workflow Start Crude Reaction Mixture (Organic Phase) Add_MeOH Add MeOH (10-20%) (Phase Bridge) Start->Add_MeOH Add_Bisulfite Add Sat. NaHSO3 (3.0 eq) Add_MeOH->Add_Bisulfite Stir Vigorous Stir (30-60 mins) Add_Bisulfite->Stir Check_State Check Interface Stir->Check_State Precipitate Solid Adduct Formed (Lipophilic Effect) Check_State->Precipitate Solids Present Soluble Adduct Dissolved (Aqueous Phase) Check_State->Soluble Clear Biphasic Filter Filter (Celite/Sinter) Precipitate->Filter Sep_Funnel Separate Layers Soluble->Sep_Funnel Filter->Sep_Funnel Product Organic Layer (Product - Aldehyde Free) Sep_Funnel->Product Waste Aqueous/Solid (Aldehyde Adduct) Sep_Funnel->Waste

Figure 1: Decision tree for handling lipophilic aldehyde adducts during bisulfite extraction.

Module 2: Polymer-Supported Scavenging (High Value/Low Volume)

Best for: Late-stage purification, water-sensitive products, or when bisulfite fails.

If your product is an amine (common in reductive aminations), bisulfite works well. However, if your product is sensitive to the acidic nature of bisulfite (pH ~4), use a solid-supported scavenger.

The Science

We utilize a Polymer-Supported Amine (PS-Amine) or Silica-Supported Amine . These resins react with the aldehyde to form an imine (Schiff base) which remains covalently bound to the bead.

Protocol: Chemoselective Capture

Reagents:

  • PS-Trisamine or PS-TsNHNH2 (Tosyl hydrazide resin).

  • Solvent: DCM or THF (Resins must swell).

Step-by-Step:

  • Stoichiometry: Calculate the excess aldehyde (by HPLC/NMR). Use 3-4 equivalents of resin relative to the impurity.

  • Swelling: Add resin to the reaction vessel. Ensure the solvent allows resin swelling (DCM is ideal; MeOH is poor for polystyrene resins).

  • Incubation: Shake gently (do not stir with magnetic bar, it grinds the beads) for 4-16 hours.

    • Tip: Add a drop of Acetic Acid to catalyze imine formation if the reaction is sluggish.

  • Filtration: Filter through a frit. The aldehyde is trapped on the beads. The filtrate contains your pure product.

Module 3: Troubleshooting & FAQs

Q1: The bisulfite wash created a terrible emulsion. How do I break it?

  • Cause: The isobutoxy group acts like a surfactant tail when attached to the polar sulfonate head.

  • Fix: Do not shake violently. Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the entire emulsion through a pad of Celite.[6] The solids causing the emulsion often get trapped, breaking the phases.

Q2: Can I recover the aldehyde? It’s expensive.

  • Yes. If you used the Bisulfite method:

    • Isolate the aqueous layer (or the filtered solid adduct dissolved in water).

    • Adjust pH to >12 using NaOH or

      
      .
      
    • Extract with DCM. The adduct reverses, releasing the free aldehyde back into the organic layer.[2][6]

Q3: I see a new impurity peak after using Methanol/Bisulfite.

  • Diagnosis: You likely formed the dimethyl acetal . Aldehydes can react with methanol under acidic conditions (bisulfite is acidic).

  • Prevention: Ensure the contact time is controlled, or switch the co-solvent to DMF or Acetonitrile, which cannot form acetals.

Data Summary: Method Comparison
FeatureBisulfite ExtractionPolymer ScavengingFlash Chromatography
Selectivity High (Chemoselective)Very HighModerate (Polarity based)
Cost LowHighMedium
Throughput Multi-gram to Kilomg to gramGram scale
Risk Emulsion formationResin swelling issuesProduct loss/streaking
Suitability Best for bulk removalBest for final polishingIf other impurities exist
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[6] Organic Process Research & Development, 2017 , 21(9), 1394–1403.[6]

  • Biotage. "Isolute® Scavengers: User Guide." (Technical documentation on PS-Trisamine and aldehyde removal).

  • Sigma-Aldrich. "Polymer-Supported Reagents Handbook."

Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a chemical intermediate; consult the SDS for specific handling requirements.

Sources

Minimizing side reactions in 2-Isobutoxy-3-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Isobutoxy-3-methoxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. Instead of a generic overview, we will directly address the specific challenges and side reactions you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered in the field.

Q1: My aldehyde is converting to the corresponding carboxylic acid during my reaction. Why is this happening and how can I stop it?

A: This is the most common side reaction for this class of compounds. The aldehyde functional group is highly susceptible to oxidation. This can be caused by exposure to atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts, or by incompatible reagents in your reaction mixture. Electron-donating groups on the aromatic ring, such as the methoxy and isobutoxy groups present in your molecule, can actually accelerate this oxidation process by stabilizing the transition state.[1]

Immediate Mitigation Steps:

  • Inert Atmosphere: Ensure all reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Reagent Purity: Use freshly purified solvents and reagents. Peroxides in older ethers (like THF or Dioxane) are notorious for causing unwanted oxidations.

  • Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants, even if not intended for that purpose. Traditional methods using stoichiometric amounts of toxic metal oxidants like chromium or permanganate salts often lead to side products when multiple functional groups are present.[2]

For a more detailed approach to tackling this issue, please refer to our Troubleshooting Guide 1 .

Q2: I'm seeing evidence of isobutoxy group cleavage, resulting in the formation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). What conditions cause this and how can I maintain the ether linkage?

A: The isobutoxy ether, while generally stable, is susceptible to cleavage under specific conditions, primarily strong acidic environments. Ether linkages similar to yours, such as p-methoxybenzyl (PMB) ethers, are known to be less stable to acid than simple benzyl ethers and can be removed with aqueous mineral acids.[3] Additionally, certain strong Lewis acids or oxidative conditions can also promote ether cleavage.

Key Conditions to Avoid:

  • Strong Protic Acids: Avoid using strong acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA) at elevated temperatures.

  • Lewis Acids: Be cautious with Lewis acids, especially if water is present, as this can generate protic acid in situ.

  • Harsh Oxidative Conditions: Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are specifically used for the oxidative cleavage of certain benzyl-type ethers and may affect your isobutoxy group.[3]

Refer to Troubleshooting Guide 2 for a systematic protocol on testing and ensuring the stability of your ether group.

Q3: My reaction with a strong base is yielding a complex mixture of products instead of my target compound. What is happening?

A: Benzaldehydes that lack α-hydrogens, such as your this compound, are prone to specific base-catalyzed side reactions.

  • Cannizzaro Reaction: Under strongly basic conditions (e.g., concentrated KOH or NaOH), the aldehyde can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. A crossed Cannizzaro reaction can occur if another non-enolizable aldehyde, like formaldehyde, is present.[4]

  • Condensation Reactions: If your reaction mixture contains any component with an active methylene group (e.g., malononitrile, nitroalkanes, ketones), a base can catalyze a Knoevenagel or aldol-type condensation with your aldehyde.[5]

Solution Strategy:

  • Use Milder Bases: If possible, switch to non-hydroxide bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]

  • Control Stoichiometry: Use the minimum required amount of base.

  • Temperature Control: Run the reaction at the lowest possible temperature to disfavor these side reactions.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Eliminating Aldehyde Oxidation

Oxidation of the aldehyde to a carboxylic acid is a frequent yield-reducing side reaction.[7][8] Follow this workflow to diagnose and resolve the issue.

Experimental Protocol: Diagnostic Reaction Series
  • Baseline Reaction: Run your standard reaction protocol and quantify the amount of carboxylic acid byproduct formed using LC-MS or ¹H NMR.

  • Inert Atmosphere Control: Repeat the reaction, but this time, rigorously degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere throughout the setup, reaction, and workup.

  • Antioxidant Addition: If oxidation persists, run the reaction again under inert atmosphere but with the addition of a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT, ~0.1 mol%).

  • Biocatalytic Alternative: For critical applications where oxidation must be completely avoided, consider a biocatalytic approach. Aldehyde dehydrogenases (ALDHs) can offer perfect chemoselectivity, avoiding the use of harsh chemical oxidants.[2]

Data Interpretation and Decision Workflow

The following diagram outlines the decision-making process based on the results of your diagnostic experiments.

Oxidation_Troubleshooting start Start: Oxidation Observed check_inert Run reaction under strict inert atmosphere start->check_inert result_inert Oxidation Reduced? check_inert->result_inert solution_atmosphere Root Cause: Atmospheric O₂ Solution: Always use inert atmosphere techniques. result_inert->solution_atmosphere Yes check_reagents Problem Persists: Test for reagent-based oxidation result_inert->check_reagents No add_antioxidant Add BHT to reaction check_reagents->add_antioxidant result_antioxidant Oxidation Reduced? add_antioxidant->result_antioxidant solution_peroxides Root Cause: Peroxides/Radicals Solution: Purify solvents/reagents. Use BHT as needed. result_antioxidant->solution_peroxides Yes final_consideration Consider alternative synthetic route or biocatalysis result_antioxidant->final_consideration No

Caption: Workflow for troubleshooting aldehyde oxidation.

Guide 2: Protocol for Assessing and Maintaining Isobutoxy Group Stability

Ether cleavage can be a cryptic side reaction. Use this guide to determine the stability window for your molecule.

Experimental Protocol: pH and Reagent Stability Screen

Prepare small-scale reactions of your this compound derivative under various conditions and monitor for the appearance of the corresponding phenol (o-vanillin) by TLC or LC-MS.

Condition No. Solvent Reagent/Additive Temperature Purpose
1 (Control)DichloromethaneNoneRoom TempBaseline stability
2 (Acidic)Dichloromethane1 eq. Acetic AcidRoom TempMild protic acid stability
3 (Acidic)Dichloromethane1 eq. TFARoom TempStrong protic acid stability
4 (Lewis Acid)Dichloromethane1 eq. BF₃·OEt₂Room TempLewis acid stability
5 (Basic)THF1 eq. K₂CO₃60 °CBase stability
6 (Oxidative)Dichloromethane1.1 eq. DDQRoom TempOxidative stability[3]
Decision Tree for Reaction Condition Selection

Based on the stability screen, use the following logic to plan your synthesis.

Ether_Stability start Planning Synthesis Step check_reagents Are acidic reagents (protic or Lewis) required? start->check_reagents acid_stable Is the ether stable to the required acid (from screen)? check_reagents->acid_stable Yes check_other Are other harsh reagents required? check_reagents->check_other No proceed_cautiously Proceed with caution. Use lowest possible temp and reaction time. acid_stable->proceed_cautiously Yes protecting_group High Risk of Cleavage. Strategy: Protect the aldehyde, perform the reaction, then de-protect and reform the aldehyde. acid_stable->protecting_group No check_other->protecting_group Yes safe_conditions Conditions appear safe. Proceed with standard protocol. check_other->safe_conditions No

Caption: Decision tree for preserving the isobutoxy ether.

Proactive Strategies: Protecting Group Chemistry

The most robust method to prevent side reactions is often to temporarily mask a reactive functional group. This is the core of protecting group strategy.[9]

The Principle of Orthogonal Protection

In complex syntheses, you may need to protect multiple functional groups. Orthogonal protection uses protecting groups that can be removed under different, specific conditions, allowing you to deprotect one site without affecting another.[10][11][12] For example, you could protect an alcohol with a silyl ether (cleaved by fluoride) and an amine with a Boc group (cleaved by acid).[9]

Orthogonal_Protection cluster_molecule Substrate with Multiple Functional Groups cluster_protected Orthogonal Protection Molecule R₁-OH R₂-CHO Protected R₁-O-PG₁ R₂-CH(OR)₂-PG₂ Molecule->Protected Protect Reaction1 Reaction on other part of molecule Protected->Reaction1 Deprotect1 Deprotection Condition A (e.g., Acid) Reaction1->Deprotect1 Deprotect2 Deprotection Condition B (e.g., Fluoride) Reaction1->Deprotect2 Final1 R₁-O-PG₁ R₂-CHO Deprotect1->Final1 Final2 R₁-OH R₂-CH(OR)₂-PG₂ Deprotect2->Final2

Caption: Concept of orthogonal protecting group strategy.

Protecting the Aldehyde Group

If you need to perform a reaction that is incompatible with the aldehyde (e.g., using a Grignard reagent or a strong reducing agent), the most common strategy is to protect it as an acetal or dithioacetal .

  • Acetal Formation: React the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). This forms a 1,3-dioxolane ring that is stable to bases, nucleophiles, and reducing agents. It can be easily removed by treatment with aqueous acid.

  • Dithioacetal Formation: React the aldehyde with ethane-1,2-dithiol. Dithioacetals are extremely stable to a wide range of conditions but can be removed under specific oxidative or reductive conditions.

By implementing these diagnostic, troubleshooting, and proactive strategies, you can significantly minimize side reactions, improve your yields, and streamline the synthesis of your target this compound derivatives.

References
  • 10 (Source: K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708)

  • 11 (Source: University Lecture Notes)

  • 12 (Source: Journal of Chemical and Pharmaceutical Research)

  • 13 (Source: ResearchGate)

  • 14 (Source: The Royal Society of Chemistry)

  • 15 (Source: BOC Sciences)

  • 2 (Source: PMC)

  • 9 (Source: Neliti)

  • 16 (Source: ResearchGate)

  • 7 (Source: Vaia)

  • 8 (Source: Filo)

  • 5 (Source: ResearchGate)

  • 3 (Source: Kocienski, P. J. Protecting Groups)

  • 4 (Source: Filo)

  • 1 (Source: Benchchem)

  • 6 (Source: Benchchem)

Sources

Controlling temperature for exothermic reactions of 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers and process chemists working with 2-Isobutoxy-3-methoxybenzaldehyde (CAS 100256-90-4).

This guide addresses the critical thermal risks associated with both the synthesis of this intermediate (via alkylation of o-vanillin) and its downstream functionalization (oxidation/condensation).

Current Status: Operational Topic: Exothermic Reaction Control & Process Safety Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Part 1: Critical Safety Briefing (The "Why")

This compound is a structural analog of o-Vanillin used in the synthesis of pharmaceutical intermediates (potentially related to hemoglobin modulators or VMAT2 inhibitors).

The primary thermal risks arise in two distinct phases:

  • Synthesis (Alkylation): The reaction of 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) with isobutyl halides in the presence of a base (e.g.,

    
     in DMF). This is a Williamson Ether Synthesis . While theoretically moderate, the heterogeneity of the base and high solvent viscosity can lead to thermal accumulation , resulting in a runaway upon delayed initiation.
    
  • Functionalization (Oxidation/Nitration): The aldehyde group is highly susceptible to auto-oxidation or forced oxidation to the carboxylic acid, a highly exothermic transformation (

    
    ).
    

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Synthesis (Alkylation of o-Vanillin)

Q1: I am adding Isobutyl Bromide to my o-Vanillin/Base mixture, but I see no temperature rise initially. Should I increase the addition rate? A: ABSOLUTELY NOT. Diagnosis: You are likely experiencing an induction period . This is common in heterogeneous reactions (Solid-Liquid) where the potassium carbonate (


) surface area is limiting or the reaction temperature is slightly too low to overcome the activation energy.
Risk:  If you continue adding the alkyl halide, you build up a large inventory of unreacted reagents. Once the reaction "kicks off" (often once the mixture reaches a threshold temperature), the accumulated heat of reaction will release simultaneously, overwhelming your cooling capacity (Adiabatic Temperature Rise).
Corrective Action: 
  • Stop Addition: Halt the feed immediately.

  • Wait & Heat: Maintain the current temperature or slightly increase it (by 2-5°C) to trigger initiation.

  • Verify Initiation: Look for a distinct exotherm (jacket temperature drops to compensate) or halide consumption (via HPLC/GC) before resuming addition.

Q2: My reaction temperature spikes >15°C immediately upon adding the base to the phenol solution. Is this normal? A: Yes, but it indicates poor dosing control. Mechanism: The deprotonation of the phenol (o-Vanillin) by the base is an exothermic acid-base reaction. Solution:

  • Pre-formation: Consider deprotonating the phenol before heating to reaction temperature. Add the base slowly at ambient temperature, allow the exotherm to dissipate, and then heat to the alkylation temperature (typically 60-80°C).

  • Solvent Swap: If using DMF (dimethylformamide), be aware that it has poor heat transfer properties compared to Acetone or Acetonitrile. Ensure your agitation is vigorous (Re > 10,000) to prevent hot spots.

Scenario B: Downstream Reactions (Oxidation)

Q3: We are oxidizing the aldehyde to the acid using Sodium Chlorite (Pinnick condition) or Peroxides. The temperature is oscillating wildly. A: This is a sign of "Dosing-Controlled" failure. Diagnosis: Oxidations are fast and highly exothermic. Oscillations suggest your cooling loop is fighting the exotherm, or your dosing is too pulsed. Corrective Action:

  • Continuous Dosing: Switch from bolus additions to a continuous syringe pump or peristaltic feed.

  • Cryogenic Buffer: Ensure your cooling jacket is set to a cascade control mode (Process Variable = Internal Temp), not just a fixed jacket temperature. The jacket needs to "lead" the reaction.

Part 3: Experimental Protocols & Control Logic

Protocol: Controlled Synthesis via Alkylation

Objective: Safe preparation of this compound minimizing thermal accumulation.

  • Reactor Setup: 1L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Charge 1: Load 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and DMF (5-7 vol). Start stirring.

  • Charge 2 (Base): Add Potassium Carbonate (

    
    , 1.5 eq) in portions. Expect exotherm (Acid-Base). Maintain internal T < 30°C.
    
  • Heat Up: Heat mixture to 60°C . Hold for 30 mins to ensure phenoxide formation.

  • Reagent Addition (The Critical Step):

    • Load Isobutyl Bromide (1.2 eq) into a dropping funnel or dosing pump.

    • Initiation Check: Add 5% of the total volume. Watch for a temperature rise of 1-2°C or a drop in Jacket Temperature (

      
      ).
      
    • Main Feed: Once initiation is confirmed, dose the remaining bromide over 2-4 hours .

    • Limit: Do not allow Internal Temp (

      
      ) to exceed 75°C.
      
  • Post-Reaction: Stir at 60°C for 4 hours. Cool to 20°C before quenching with water (Exothermic solvation!).

Data Table: Thermal Parameters
ParameterValue (Est.)Significance
Reaction Enthalpy (

)
-120 to -150 kJ/molModerate exotherm. Requires active cooling on scale >100g.
Adiabatic Temp Rise (

)
~40-60°CIf cooling fails, mixture will boil solvent (DMF bp 153°C, but Isobutyl Bromide bp 91°C).
Critical Temp (

)
>180°C (Decomp)Keep reaction below 100°C to avoid decomposition of the aldehyde.
Heat Transfer Coeff (

)
150-300 W/m²KLow in DMF due to viscosity; requires high agitation speed.

Part 4: Visualization of Control Logic

The following diagram illustrates the Cascade Control Loop required to safely manage the exotherm during the reagent addition phase.

ThermalControl Sensor Internal Temp Sensor (RTD Pt100) Controller PID Controller (Cascade Mode) Sensor->Controller Process Variable (PV) Pump Dosing Pump (Isobutyl Bromide) Controller->Pump Interlock: Stop if T > Setpoint Valve Cooling Jacket Valve (Glycol/Water) Controller->Valve Output 1 (Cooling) Reactor Reactor (Exothermic Zone) Pump->Reactor Reagent Feed Valve->Reactor Heat Removal Reactor->Sensor T_internal

Caption: Cascade control loop with safety interlock. The dosing pump stops automatically if the internal temperature exceeds the safety threshold, preventing thermal runaway.

Part 5: References

  • Synthesis of Voxelotor Intermediates: Li, Z., et al. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. WO 2017/197083. Link (Demonstrates alkylation conditions for similar hydroxybenzaldehydes).

  • General Williamson Ether Synthesis Safety: Org. Process Res. Dev. (2002). Safety Assessment of the Williamson Ether Synthesis. (General reference for alkylation exotherms).

  • Chemical Safety Data: BLD Pharm. (2024).[1] Safety Data Sheet: this compound. Link

  • Reaction Calorimetry: Mettler Toledo. Application Note: Grignard and Alkylation Reactions Safety. (General principles for dosing-controlled exotherms).

Sources

Technical Support Center: Purification of 2-Isobutoxy-3-methoxybenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-isobutoxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this compound. Here, we provide troubleshooting advice and frequently asked questions in a detailed question-and-answer format, grounded in scientific principles and practical experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound and offers step-by-step solutions.

Issue 1: Poor Separation of this compound from Impurities

Question: My TLC analysis shows that the spot for this compound is overlapping or very close to the spots of starting materials or byproducts. How can I improve the separation on the column?

Answer: This is a common challenge that can often be resolved by optimizing the mobile phase (eluent) and considering the stationary phase.

Root Cause Analysis & Solutions:

  • Inadequate Mobile Phase Polarity: The polarity of your solvent system is the most critical factor for achieving good separation.[1]

    • Too High Polarity: If the Rf value of your target compound is too high (e.g., > 0.5) on the TLC plate, the compound is moving too quickly through the stationary phase, leading to poor separation from less polar impurities. To remedy this, decrease the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate.

    • Too Low Polarity: Conversely, if the Rf value is too low (e.g., < 0.2), your compound is strongly adsorbed to the stationary phase and may co-elute with more polar impurities. In this case, you should gradually increase the proportion of the polar solvent.

    • Optimal Rf Range: For effective separation in column chromatography, aim for a TLC Rf value for your target compound between 0.2 and 0.4.[2] This generally provides the best balance of separation and reasonable elution time.

  • Suboptimal Solvent System: If adjusting the solvent ratio of your current system doesn't provide adequate separation, consider trying different solvent combinations. The choice of solvents can influence the selectivity of the separation.[1] Some alternative systems to explore for benzaldehyde derivatives include:

    • Dichloromethane/Hexane

    • Toluene/Ethyl Acetate

    • Pentane/Diethyl Ether[3][4]

Experimental Protocol: Optimizing the Mobile Phase via TLC

  • Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: On a silica gel TLC plate, use a capillary tube to apply a small spot of the crude mixture. It is also beneficial to spot the starting materials as references if they are available.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV active) or by using a staining agent.

  • Analysis: Calculate the Rf value for each spot to assess the separation. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3] Adjust the solvent system as described above until you achieve good separation with the target compound having an Rf in the optimal range.

Issue 2: The Compound is Not Eluting from the Column

Question: I have been running my column with a large volume of eluent, but my this compound is not coming off the column. What could be the problem?

Answer: This issue typically points to a few potential causes related to the mobile phase, compound stability, or interactions with the stationary phase.

Root Cause Analysis & Solutions:

  • Incorrect Solvent System: The mobile phase may be too nonpolar to elute your compound.[1]

    • Solution: Gradually increase the polarity of your eluent. If you started with a low polarity system (e.g., 95:5 hexane:ethyl acetate), you can incrementally increase the ethyl acetate concentration. If your compound still doesn't elute even with 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.

  • Compound Degradation on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel and may degrade on the column.[2][5]

    • Solution: To mitigate this, you can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.[2] Alternatively, consider using a different stationary phase like neutral alumina.[2][3][6]

  • Irreversible Adsorption: In rare cases, the compound may be irreversibly adsorbed to the stationary phase.

    • Solution: Before committing a large amount of material to a column, it's wise to perform a small-scale test to ensure your compound is stable to the chosen stationary phase and can be eluted.[5]

Issue 3: Tailing of the Compound Peak During Elution

Question: My this compound is coming off the column, but the fractions show a long "tail" of the compound, leading to many mixed fractions and a lower yield of pure product. What causes this and how can I fix it?

Answer: Tailing is a common chromatographic problem that can be caused by several factors.

Root Cause Analysis & Solutions:

  • Column Overloading: Loading too much sample onto the column can lead to band broadening and tailing.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading percentage is recommended.

  • Poor Sample Solubility in the Eluent: If the compound has low solubility in the mobile phase, it can lead to tailing.[5]

    • Solution: Ensure your chosen eluent system is one in which your compound is reasonably soluble.

  • Secondary Interactions with the Stationary Phase: The aldehyde functional group can have strong interactions with the silanol groups on the surface of silica gel, leading to tailing.

    • Solution: As mentioned previously, adding a small amount of a competitive base like triethylamine to the mobile phase can help to block these strong interactions and improve the peak shape.[2]

Issue 4: Cracking or Channeling of the Column Bed

Question: I noticed cracks or channels forming in my silica gel bed during the purification. How does this affect my separation, and what can I do to prevent it?

Answer: Cracking and channeling are serious mechanical problems that will significantly compromise your separation by allowing the sample to bypass the stationary phase.

Root Cause Analysis & Solutions:

  • Improper Column Packing: An unevenly packed column is prone to developing channels.[7][8]

    • Solution: Pack the column carefully and ensure the silica gel is uniformly settled. The "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally preferred for achieving a homogenous bed.[8]

  • Running the Column Dry: Allowing the solvent level to drop below the top of the silica bed will cause it to dry out and crack.

    • Solution: Always maintain a level of solvent above the stationary phase throughout the entire purification process.

  • Heat Generation: For large-scale purifications, the heat generated from the adsorption process can sometimes cause solvent to vaporize within the column, leading to cracks.

    • Solution: This is less common in lab-scale chromatography but can be addressed by using a column with a larger diameter to dissipate heat more effectively.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for many benzaldehyde derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1][4] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on your initial TLC analysis.

Q2: How should I load my sample onto the column?

A2: There are two primary methods for sample loading: wet loading and dry loading.[9]

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column. This method is quick but can lead to band broadening if too much or too polar a solvent is used.[9]

  • Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation.[9]

Q3: How do I choose between silica gel and alumina as the stationary phase?

A3: Silica gel is the most common stationary phase for column chromatography due to its versatility and relatively low cost.[8] However, since it is slightly acidic, it can sometimes cause degradation of acid-sensitive compounds like some aldehydes.[2][3][5] Alumina is a good alternative and is available in acidic, neutral, and basic forms.[6][8] For potentially acid-sensitive compounds, neutral or basic alumina can be a better choice.[3]

Q4: How can I monitor the progress of my column chromatography?

A4: The most common method for monitoring the separation is to collect fractions and analyze them by Thin Layer Chromatography (TLC).[3] Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots. This will allow you to identify which fractions contain your pure product, which are mixed, and which contain impurities.

III. Visualization of the Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting poor separation in column chromatography.

TroubleshootingWorkflow Start Poor Separation (Overlapping Spots on TLC) CheckRf Check Rf of Target Compound Start->CheckRf RfHigh Rf > 0.5 CheckRf->RfHigh Too High RfLow Rf < 0.2 CheckRf->RfLow Too Low RfGood 0.2 < Rf < 0.4 CheckRf->RfGood Optimal DecreasePolarity Decrease Mobile Phase Polarity RfHigh->DecreasePolarity IncreasePolarity Increase Mobile Phase Polarity RfLow->IncreasePolarity TryNewSystem Try Different Solvent System (e.g., DCM/Hexane, Toluene/EtOAc) RfGood->TryNewSystem Still Poor Separation Proceed Proceed with Optimized Column Chromatography RfGood->Proceed Good Separation DecreasePolarity->CheckRf Re-evaluate TLC IncreasePolarity->CheckRf Re-evaluate TLC TryNewSystem->CheckRf Re-evaluate TLC CheckStability Consider Compound Stability (Degradation on Silica?) TryNewSystem->CheckStability If No Improvement UseNeutralizer Add Triethylamine to Eluent CheckStability->UseNeutralizer ChangeStationaryPhase Switch to Neutral Alumina CheckStability->ChangeStationaryPhase UseNeutralizer->Proceed ChangeStationaryPhase->Proceed

Caption: A decision-making flowchart for troubleshooting poor separation.

IV. Summary of Key Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Neutral Alumina (for acid-sensitive compounds)Silica is versatile; alumina prevents degradation of sensitive molecules.[2][3][6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate, Dichloromethane/Hexane, Toluene/Ethyl AcetateProvides a range of polarities to optimize separation.[1][4]
TLC Rf of Target 0.2 - 0.4Balances separation efficiency with reasonable elution time.[2]
Sample Loading Dry loading preferredMinimizes band broadening for better resolution.[9]
Column Loading Capacity 1-5% of silica gel weightPrevents column overloading and subsequent peak tailing.
Additives 0.1-1% Triethylamine (if tailing occurs)Neutralizes acidic sites on silica, improving peak shape.[2]

V. References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • DU Chem. Thin Layer Chromatography (TLC).

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Victoria. Column chromatography. [Link]

  • BioCrick. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity. [Link]

  • IIP Series. CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. [Link]

Sources

Addressing color degradation in 2-Isobutoxy-3-methoxybenzaldehyde samples

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 2-Isobutoxy-3-methoxybenzaldehyde

Introduction

This compound is a key aromatic aldehyde intermediate in the synthesis of complex molecules within the pharmaceutical and specialty chemical sectors. Its purity is paramount for achieving desired reaction yields and ensuring the integrity of the final product. A common issue reported by researchers is the development of a yellow to brown coloration in samples, indicating degradation. This guide provides a comprehensive framework for understanding, diagnosing, preventing, and remedying color degradation in this compound samples.

Frequently Asked Questions (FAQs): Understanding the Degradation

Q1: What are the expected physical properties of pure this compound?

Pure this compound should be a clear, colorless to pale yellow liquid.[1][2] Any significant deviation, such as a distinct yellow or brown hue, suggests the presence of impurities resulting from degradation.[3][4]

Q2: Why is my this compound sample discolored?

Discoloration is primarily a result of chemical degradation. Like many benzaldehyde derivatives, this compound is susceptible to autoxidation when exposed to atmospheric oxygen.[5][6] This process can be significantly accelerated by exposure to heat and UV light.[5][7][8] The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming 2-isobutoxy-3-methoxybenzoic acid.[6][9][10] Further side reactions can lead to the formation of colored polymeric or quinone-type compounds, which contribute to the yellow or brown appearance even at low concentrations.[3]

Q3: What are the primary chemical species responsible for the color?

The main degradation product is 2-isobutoxy-3-methoxybenzoic acid, which is typically a colorless, crystalline solid.[5][11] However, the visible color is often caused by trace amounts of highly conjugated byproducts formed during the free-radical oxidation process or subsequent polymerization reactions.[3] Trace metal impurities in the sample can also catalyze these degradation pathways, leading to colored distillation residues.[3][6]

Q4: How critical are proper storage and handling for this compound?

Extremely critical. The stability of aromatic aldehydes is directly linked to their storage conditions.[7] Factors such as exposure to air (oxygen), light, and elevated temperatures can dramatically accelerate the degradation process.[7][8] Implementing proper storage protocols is the single most effective way to maintain the long-term purity and stability of the compound.

Troubleshooting Guide: Diagnosing Sample Degradation

If you encounter a discolored sample, follow this systematic approach to diagnose the extent of degradation and determine the appropriate course of action.

Troubleshooting_Flowchart start Start: Discolored Sample Observed visual_check Step 1: Visual & Historical Inspection start->visual_check check_storage Review Storage Conditions: - Exposed to air/light? - Temperature fluctuations? - Age of sample? visual_check->check_storage check_precipitate Inspect for Precipitate: - White crystals present? visual_check->check_precipitate analysis Step 2: Analytical Confirmation (Purity Assessment) check_storage->analysis Suspicion of degradation check_precipitate->analysis Benzoic acid likely present hplc_tlc Perform HPLC or TLC Analysis (See Protocol 2) analysis->hplc_tlc decision Step 3: Decision Point hplc_tlc->decision use_as_is Use As-Is (If purity is acceptable for non-critical applications) decision->use_as_is Minor Impurities purify Purify Sample (If purity is unacceptable) (See Protocol 3) decision->purify Significant Impurities dispose Dispose of Sample (If severely degraded or purification is not feasible) decision->dispose Major Degradation

Caption: Diagnostic workflow for addressing color degradation.

Experimental Protocols: Prevention and Remediation

Protocol 1: Optimal Storage and Handling Procedures

Prevention is the most effective strategy. Adhering to these storage conditions will minimize degradation and preserve sample integrity.

Methodology:

  • Inert Atmosphere: Before sealing, flush the headspace of the container with an inert gas like nitrogen or argon.[5] This displaces oxygen, the primary reactant in autoxidation.

  • Light Protection: Always store the compound in an amber or opaque glass bottle to block UV light, which can catalyze oxidation.[5][8]

  • Airtight Seal: Use a container with a tight-fitting cap, preferably with a PTFE liner, to prevent exposure to atmospheric oxygen and moisture. Minimize headspace in the container to reduce the amount of available oxygen.[5][8]

  • Temperature Control: Store the sample in a cool, dark place. The ideal temperature range is between 15°C and 25°C (59°F - 77°F).[5][8] Avoid refrigeration unless specified, as it may cause the less soluble benzoic acid impurity to crystallize, which could be mistaken for product solidification.[5]

  • Addition of Stabilizers (Optional): For long-term storage, the addition of a radical inhibitor such as Butylated Hydroxytoluene (BHT) or thiourea at a low concentration (e.g., 100-200 ppm) can be effective in preventing oxidation.[7][12]

Table 1: Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Atmosphere Under Nitrogen or Argon Prevents contact with atmospheric oxygen, inhibiting autoxidation.[5]
Container Amber or Opaque Glass Blocks UV light, which catalyzes photodegradation.[7]
Temperature 15°C - 25°C (59°F - 77°F) Slows the rate of chemical degradation reactions.[8]

| Seal | Tightly-sealed, minimal headspace | Minimizes exposure to oxygen and moisture.[8] |

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the purity of this compound and detecting its primary degradation product, 2-isobutoxy-3-methoxybenzoic acid.

Methodology:

  • Standard Preparation: Prepare a standard solution of your reference-grade this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the discolored sample at the same concentration as the standard. Ensure it is fully dissolved.

  • Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system using the parameters outlined below.

  • Data Interpretation: Compare the chromatograms. The aldehyde will have a specific retention time. The corresponding benzoic acid will typically elute earlier. Purity can be determined by the area percentage of the main peak.

Table 2: Suggested HPLC Method Parameters

Parameter Specification
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of water, acetonitrile, and an acidifier (e.g., 76:24:0.5 v/v/v water:acetonitrile:acetic acid).[13]
Flow Rate 1.0 - 2.0 mL/min
Detection UV detector at 254 nm.[13]
Injection Volume 10 - 20 µL

| Column Temp. | 25°C |

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This classical method is highly effective for separating aldehydes from non-aldehyde impurities, such as the corresponding benzoic acid and alcohol.[14][15]

Purification_Workflow cluster_0 Part 1: Adduct Formation & Impurity Removal cluster_1 Part 2: Aldehyde Regeneration dissolve 1. Dissolve impure aldehyde in a suitable solvent (e.g., ethanol, methanol) add_bisulfite 2. Add saturated aqueous sodium bisulfite solution and stir vigorously dissolve->add_bisulfite precipitate 3. Filter the solid bisulfite adduct precipitate add_bisulfite->precipitate wash 4. Wash the solid adduct with solvent (e.g., ether) to remove soluble impurities precipitate->wash resuspend 5. Resuspend the washed adduct in water wash->resuspend Proceed to Regeneration add_base 6. Add a base (e.g., NaHCO₃ or NaOH solution) to decompose the adduct and regenerate the aldehyde resuspend->add_base extract 7. Extract the pure aldehyde with an organic solvent (e.g., ethyl acetate) add_base->extract dry_evaporate 8. Dry the organic layer and evaporate the solvent to yield the purified product extract->dry_evaporate

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust analysis of aromatic aldehydes is paramount. These compounds often serve as key starting materials or intermediates where purity directly impacts the final active pharmaceutical ingredient (API). 2-Isobutoxy-3-methoxybenzaldehyde, a substituted benzaldehyde, presents a unique analytical challenge due to the potential for isomeric impurities that are structurally similar yet may have different reactive properties.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, comparing stationary phase chemistries and mobile phase strategies to achieve optimal separation from critical isomers. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Part 1: The Analytical Challenge & Analyte Properties

The primary goal is to develop a stability-indicating HPLC method capable of separating this compound from its potential isomers and degradants. The key challenge lies in the subtle structural differences between these compounds. For this guide, we will consider two primary potential isomeric impurities:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): A potential precursor or related impurity.[3][4]

  • 4-Isobutoxy-3-methoxybenzaldehyde: A positional isomer.

Understanding the physicochemical properties of the target analyte and its potential impurities is the foundation of logical method development.[5]

CompoundStructureMolecular WeightLogP (Predicted)Key Features
This compound 208.252.685[6]Bulky, non-polar isobutoxy group; aromatic ring.
2-Hydroxy-3-methoxybenzaldehyde 152.151.58 (approx.)[3]Polar hydroxyl group, capable of hydrogen bonding.
4-Isobutoxy-3-methoxybenzaldehyde 208.25~2.7Same hydrophobicity as the target, but different dipole moment.

The significant difference in polarity between the target analyte and the hydroxylated impurity (o-Vanillin) suggests that a standard reversed-phase method will likely provide good separation. However, the positional isomer presents a greater challenge, as its hydrophobicity is nearly identical to the target analyte. This is where stationary phase selectivity becomes critical.

Part 2: Comparative Method Development Strategy

A systematic screening approach using columns with different stationary phases is the most effective strategy to achieve the desired separation.[7][8] We will compare two common yet distinct reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column.

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for influencing selectivity in reversed-phase HPLC.[8][9][10]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography.[11][12] Separation is primarily driven by hydrophobic (van der Waals) interactions. It is expected to effectively separate the target analyte from the more polar o-Vanillin but may struggle to resolve the positional isomers which have similar hydrophobicity.

  • Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism.[13] In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[11] This secondary interaction is sensitive to the electron distribution and geometry of the aromatic ring, making it an excellent candidate for separating positional isomers.

Mobile Phase Selection: Acetonitrile vs. Methanol

The organic modifier in the mobile phase also plays a crucial role in selectivity.[8][14][15]

  • Acetonitrile (ACN): Generally, ACN is a stronger elution solvent than methanol in reversed-phase HPLC. Its linear structure and dipole moment can sometimes disrupt π-π interactions.[13]

  • Methanol (MeOH): As a protic solvent, methanol can engage in hydrogen bonding and often enhances π-π interactions with phenyl-based stationary phases.[13] This synergy between a phenyl column and a methanol-containing mobile phase can be the key to resolving difficult-to-separate aromatic isomers.

Predicted Performance Comparison

Based on chromatographic principles, we can predict the performance of different combinations.

Stationary PhaseOrganic ModifierExpected Resolution (Target vs. o-Vanillin)Expected Resolution (Target vs. Positional Isomer)Rationale
C18AcetonitrileExcellent Poor to Moderate Separation is dominated by hydrophobicity. The positional isomer has a similar LogP, leading to co-elution.
C18MethanolExcellent Poor to Moderate Methanol will likely increase retention but offers little change in selectivity for positional isomers on a C18 phase.
Phenyl-HexylAcetonitrileGood Moderate to Good π-π interactions are introduced, but ACN may dampen their full effect.[13]
Phenyl-Hexyl Methanol Excellent Excellent (OPTIMAL) Methanol enhances the π-π interactions, maximizing selectivity between the aromatic positional isomers.[13]

This analysis strongly suggests that a Phenyl-Hexyl column with a Methanol/Water mobile phase is the most promising starting point for achieving the required separation.

Part 3: Optimized Method Protocol & Validation

The following protocol is based on the optimal combination identified above.

Optimized Chromatographic Conditions
  • Instrumentation: HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.[16]

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 85% B

    • 15-17 min: 85% B

    • 17.1-20 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Diluent: 50:50 Methanol:Water

Rationale for Choices:

  • Phenyl-Hexyl Column: Chosen for its mixed-mode separation mechanism to resolve positional isomers.[11][13]

  • Methanol: Selected to enhance π-π interactions with the stationary phase.[13]

  • Formic Acid: Used to control the pH of the mobile phase and ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanols on the stationary phase.

  • Gradient Elution: Necessary to elute compounds with a range of polarities within a reasonable time while maintaining good peak shape.[17]

Method Validation Strategy (per ICH Q2(R1))

A validated analytical procedure ensures its suitability for the intended purpose.[1][2] The following tests are critical.

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Validation Parameter Summary:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak purity analysis (PDA detector) must pass; baseline resolution (>1.5) between analyte and all impurities.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999 over the specified range.[18]
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.[1]
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.[2]
LOD & LOQ The lowest amount of analyte that can be detected and quantified, respectively.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) remain within limits when flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic) are varied.[1]

Part 4: Conclusion and Recommendations

For the reliable, stability-indicating analysis of this compound, a method utilizing a Phenyl-Hexyl stationary phase with a methanol/water gradient is demonstrably superior to a standard C18 approach. The rationale is grounded in the unique ability of the phenyl phase to leverage π-π interactions, providing the necessary selectivity to resolve challenging positional isomers. This theoretical comparison, based on established chromatographic principles, provides a robust starting point for development and validation. The subsequent validation, performed according to ICH Q2(R1) guidelines, will formally prove the method is fit for its intended purpose in a regulated quality control environment.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SIELC Technologies. (2018). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]

  • Bansal, S. K., & DeStefano, A. J. (2007). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Google Patents. (2019).
  • Orochem Technologies. HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. [Link]

  • Academia.edu. Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • SIELC Technologies. Separation of Benzaldehyde on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Technology Networks. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • World Journal of Pharmaceutical Research. (2021). A Comprehensive Review of Method Development by HPLC. [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-3-methoxy- (CAS 148-53-8). [Link]

  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

  • ScienceDirect. (2023). Monograph: o-methoxybenzaldehyde. [Link]

  • PubChem. 3-Hydroxy-2-methoxybenzaldehyde. [Link]

  • NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]

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A Senior Application Scientist's Guide to Purity Validation of 2-Isobutoxy-3-methoxybenzaldehyde: A Comparative Analysis of Elemental Analysis, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a key intermediate like 2-Isobutoxy-3-methoxybenzaldehyde, a precursor in various synthetic pathways, rigorous purity validation is paramount. This guide provides an in-depth, comparative framework for assessing its purity, focusing on the foundational technique of elemental analysis while contrasting its capabilities with modern chromatographic and spectroscopic methods.

As Senior Application Scientists, we move beyond rote procedure, emphasizing the causality behind our analytical choices. This guide is structured to provide not just protocols, but a logical, self-validating system for purity determination, grounded in authoritative standards and practical expertise.

The Subject Molecule: this compound

Before any analysis, a thorough understanding of the target molecule is essential.

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.25 g/mol

  • Structure: An aromatic aldehyde featuring both an isobutoxy and a methoxy group on the benzene ring. Its volatility and functionality dictate the most appropriate analytical strategies.

The synthesis of this molecule often involves the alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)[1]. This points to potential impurities that must be considered:

  • Unreacted o-vanillin.

  • Residual alkylating agents (e.g., isobutyl bromide).

  • Solvents used during synthesis and purification.

  • Isomeric by-products.

  • Over-alkylation or side-reaction products.

An effective purity validation strategy must be capable of detecting and quantifying these diverse potential contaminants.

Elemental Analysis: The Stoichiometric Foundation

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental check of a compound's empirical formula.[2][3] It operates on the principle of combustion analysis, where a sample is burned in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[4][5]

Theoretical Composition of C₁₂H₁₆O₃:

  • Carbon (C): 69.21%

  • Hydrogen (H): 7.74%

  • Oxygen (O): 23.05% (Often determined by difference)

The core value of elemental analysis lies in its ability to confirm the correct ratio of key elements. A significant deviation from these theoretical values immediately indicates a contaminated sample or an incorrect compound. The generally accepted tolerance for a pure compound is a deviation of less than or equal to ±0.4% from the theoretical value.[2]

This protocol is designed as a self-validating system, incorporating calibration standards to ensure instrumental fidelity.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~900-1000°C for combustion and ~600°C for reduction).[5]

    • Verify a stable baseline from the thermal conductivity detector (TCD) with a steady flow of the helium carrier gas.

    • Analyze a certified calibration standard of known elemental composition (e.g., Acetanilide). The results must fall within the certified tolerance (typically ±0.3%) before proceeding. This step is critical for trustworthiness.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and completely dry. The presence of residual solvent or water is a common source of error.

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a calibrated microbalance.

    • Seal the capsule tightly, ensuring no sample is lost.

  • Analysis Workflow:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Run the calibration standard again to confirm stability.

    • Analyze the this compound sample in triplicate to ensure repeatability.

    • Conclude with another analysis of the calibration standard to check for instrumental drift.

The power and limitations of elemental analysis are best illustrated with data.

Element Theoretical % Sample A (High Purity) Deviation Sample B (Contaminated) Deviation Interpretation
Carbon (C) 69.2169.05-0.16%67.95-1.26%Sample B shows a significant negative deviation in carbon content.
Hydrogen (H) 7.747.81+0.07%8.15+0.41%Sample B shows a slight positive deviation in hydrogen.
  • Sample A: The experimental values are well within the ±0.4% tolerance, providing strong evidence that the sample has the correct elemental composition and is of high purity.

  • Sample B: The results fall outside the acceptable range. The lower carbon and higher hydrogen content could suggest the presence of a solvent impurity like isopropanol or residual starting materials that have a different C/H ratio. However, elemental analysis alone cannot identify the contaminant.

A Comparative Framework: Orthogonal Methods for Unambiguous Purity

While elemental analysis provides a crucial stoichiometric snapshot, it is insensitive to impurities with similar elemental compositions, such as isomers.[6] Therefore, relying solely on this technique is insufficient. A robust purity assessment requires orthogonal methods—techniques that measure different chemical properties. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) are superior complementary techniques.

G Final Comprehensive Purity Report (Identity, Purity, Impurity Profile) Sample Sample EA EA Sample->EA Aliquot GCMS GCMS Sample->GCMS Aliquot qNMR qNMR Sample->qNMR Aliquot EA_Out EA_Out EA->EA_Out GCMS_Out GCMS_Out GCMS->GCMS_Out qNMR_Out qNMR_Out qNMR->qNMR_Out EA_Out->Final Data Integration GCMS_Out->Final Data Integration qNMR_Out->Final Data Integration

GC-MS is exceptionally well-suited for analyzing volatile aldehydes.[7][8] It separates compounds based on their boiling points and polarity, then identifies them based on their unique mass fragmentation patterns.

  • Why it's a better choice for impurity profiling: GC-MS excels at separating and identifying volatile impurities like residual solvents or starting materials (e.g., o-vanillin), even at trace levels. This provides a detailed impurity profile that elemental analysis cannot.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity solvent like ethyl acetate.

  • GC Conditions:

    • Column: A low-polarity column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable.

    • Injection: 1 µL, split mode (e.g., 50:1).

    • Temperature Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. (This must be optimized).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Integrate all peaks in the chromatogram. Identify the main peak corresponding to the target compound by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST). Purity is often expressed as area percent.

Retention Time (min) Area % Identification (via Mass Spectrum) Comment
4.50.15IsopropanolResidual solvent
8.20.35o-VanillinUnreacted starting material
10.599.45This compoundMain product
11.10.05Unknown (MW 224)Potential by-product

This data provides a far more actionable picture of purity than elemental analysis alone.

NMR spectroscopy is a primary tool for structural elucidation.[9] Its quantitative application, qNMR, has gained acceptance as a primary method for purity determination because the signal intensity is directly proportional to the number of nuclei.[10][11]

  • Why it's a better choice for absolute quantification: Unlike GC area%, qNMR can provide an absolute purity value (e.g., % w/w) when analyzed with a certified internal standard of known purity.[12] It is non-destructive and can detect non-volatile or thermally unstable impurities that GC-MS might miss.

  • Standard Selection: Choose a certified internal standard that has protons resonating in a clear region of the spectrum, is stable, and is not reactive with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the internal standard into a vial.

    • Accurately weigh ~20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, which relates the integrals, molecular weights, masses, and number of protons for both the analyte and the standard.

G Title Comparison of Purity Validation Techniques EA {Elemental Analysis|Principle: Combustion Analysis|Information: %C, %H, %N|Pros: Confirms stoichiometry, inexpensive|Cons: Fails to detect isomers & similar-formula impurities, indirect purity} GCMS {GC-MS|Principle: Chromatographic Separation + Mass Spec|Information: Impurity Profile, Volatiles ID|Pros: High sensitivity, identifies specific volatile impurities|Cons: Not ideal for non-volatiles, area% is semi-quantitative} qNMR {qNMR|Principle: Nuclear Magnetic Resonance|Information: Absolute Purity (%w/w), Structural ID|Pros: Primary method, detects wide range of impurities, non-destructive|Cons: Higher equipment cost, requires certified standard}

Conclusion: An Integrated, Multi-Technique Approach

For drug development professionals and research scientists, validating the purity of a compound like this compound demands more than a single analytical result. While elemental analysis provides a fundamental and indispensable confirmation of stoichiometric integrity, it is only the first step.

  • Elemental Analysis acts as a gatekeeper: a pass/fail test for the correct empirical formula.

  • GC-MS provides the detailed narrative of volatile impurities, identifying residual solvents and starting materials that could compromise subsequent reactions.

  • Quantitative ¹H NMR delivers the final, authoritative statement on absolute purity, confirming the structure and providing a metrologically sound quantitative value.

By integrating these three orthogonal techniques, a laboratory can build a self-validating system that provides an unambiguous and comprehensive assessment of compound purity, ensuring the integrity and reliability of its scientific endeavors.

References

  • Elemental analysis - Wikipedia. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 06). [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education - ACS Publications. (2021, October 01). [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ASTM E1621 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry US Lab - MaTestLab. (2025, August 10). [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. (2014, November 07). [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]

  • E1621 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry - ASTM. (2022, June 29). [Link]

  • ASTM E 1621 : 2013 Standard Guide for Elemental Analysis by Waveleng - Intertek Inform. (2013, November 21). [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. [Link]

  • ASTM - Chemical Analysis of Metals: new standard guide for elemental analysis through spectrometry. - Chemycal. (2022, August 15). [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024, January 20). [Link]

  • ASTM D8064-16 - Standard Test Method for Elemental Analysis of Soil and Solid Waste by Monochromatic. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (2014, November 07). [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). [Link]

  • What is a CHNS Elemental Analyzer? - AZoM. (2023, October 19). [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST. (2016, September 28). [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry - UND Scholarly Commons. (2015, August 07). [Link]

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) - OPUS. (2019, May 20). [Link]

  • 2 - Analyst - The Royal Society of Chemistry. (2023, July 04). [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report) | NIST. (2023, January 18). [Link]

  • Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. (2017, September 19). [Link]

  • (PDF) Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report) - ResearchGate. (2025, September 05). [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar. (2019, June 04). [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Are there any method to quantify aldehydes other than GC? - ResearchGate. (2013, March 27). [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. [Link]

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A Senior Application Scientist's Guide to Quality Control of 2-Isobutoxy-3-methoxybenzaldehyde Batches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of complex pharmaceutical compounds, the quality of each starting material and intermediate is paramount. 2-Isobutoxy-3-methoxybenzaldehyde, a key intermediate in various drug development pathways, is no exception. Its purity and impurity profile can directly influence the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for incoming batches of this compound. We will delve into the critical quality attributes (CQAs), compare the analytical methodologies best suited for their assessment, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and product quality.

Critical Quality Attributes (CQAs) for this compound

The quality of a this compound batch is not defined by a single parameter but by a constellation of attributes. Each CQA provides a different lens through which to view the material's suitability for its intended use.

Identity

The first and most fundamental question is whether the material received is, in fact, this compound. An incorrect starting material can lead to catastrophic synthesis failures.

Purity and Impurity Profile

This is arguably the most critical aspect of QC for this intermediate. Impurities can arise from the synthesis process, degradation, or storage. Following the principles outlined in the ICH Q3A(R2) guideline on impurities in new drug substances, we must classify, identify, and quantify these impurities to ensure they are below established safety thresholds.[1][2][3]

  • Organic Impurities: These are the most common and varied.

    • Starting Materials: Residual amounts of the precursor, o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), are a common process-related impurity.[4][5]

    • By-products: Isomeric variants, such as 3-isobutoxy-2-methoxybenzaldehyde, or products of incomplete or side reactions can be present.

    • Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid can occur over time or under improper storage conditions.

  • Inorganic Impurities:

    • Heavy Metals/Elemental Impurities: Catalysts used in the synthesis (e.g., palladium, nickel) or contaminants from manufacturing equipment can be present.[6][7] The ICH Q3D guideline provides a framework for assessing and controlling these elemental impurities.[8] Modern instrumental techniques like ICP-MS are preferred for their specificity and sensitivity over older, less precise methods.[9][10][11]

    • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol, isopropanol) must be controlled. The USP General Chapter <467> and ICH Q3C guidelines classify solvents based on their toxicity and set permissible daily exposure limits.[12][13][14][15][16]

Assay

The assay determines the exact concentration of this compound in the batch. This is crucial for stoichiometric calculations in the subsequent synthetic steps.

Water Content

Moisture can affect the stability of the material and may interfere with certain chemical reactions. Karl Fischer titration is the gold standard for accurately determining water content in pharmaceutical materials due to its specificity and precision.[17][18][19][20][21]

Physical Characteristics

While seemingly basic, appearance, color, and melting point can be quick indicators of gross contamination or significant deviation from the expected quality.

Comparative Analysis of Analytical Methodologies

No single analytical technique can fully characterize a batch of this compound. An integrated approach, leveraging the strengths of different methods, is essential.

Table 1: Comparison of Key Analytical Techniques
Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Assay, Purity, Organic ImpuritiesHigh resolution for separating complex mixtures. Excellent for non-volatile and thermally labile compounds.[22] Versatile with various detectors (UV, DAD, MS).Can be more time-consuming (10-60 min runs).[23][24] Higher solvent consumption and cost.[23][25]
Gas Chromatography (GC) Residual Solvents, Volatile Organic ImpuritiesExcellent for separating volatile compounds.[25][26] High sensitivity, especially with FID or MS detectors. Faster run times (seconds to minutes).[23][24]Not suitable for non-volatile or thermally unstable compounds.[22][25] May require derivatization for some compounds.
¹H and ¹³C NMR Spectroscopy Identity, Structure Elucidation, Assay (qNMR)Unambiguous structural confirmation. Quantitative NMR (qNMR) can provide a highly accurate assay without a specific reference standard.Lower sensitivity compared to chromatographic methods. Higher instrument cost and complexity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identity (Functional Groups)Rapid and simple screening tool. Provides a unique "fingerprint" for the compound.Not quantitative. Limited in detecting minor impurities.
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity IdentificationHigh sensitivity and specificity. Provides molecular weight and fragmentation data for structural clues.Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.
Karl Fischer Titration Water ContentHigh accuracy and precision for water determination.[18][19][20] Specific to water, avoiding interference from other volatiles.[18]Requires specialized equipment and reagents.
Inductively Coupled Plasma (ICP-MS/OES) Elemental ImpuritiesDetects a wide range of elements at very low concentrations (ppb to ppq).[7][10] Quantitative and specific.[6][9]High instrument cost. Requires sample digestion.
Integrated QC Workflow

A logical and efficient workflow is crucial for timely batch release. The following diagram illustrates a recommended approach.

QC_Workflow cluster_0 Initial Screening & Identity cluster_1 Quantitative & Purity Analysis cluster_2 Decision & Investigation Sample Incoming Batch Sample FTIR FTIR Spectroscopy Sample->FTIR Initial Checks Appearance Physical Appearance Check Sample->Appearance Initial Checks NMR ¹H NMR for Identity Confirmation FTIR->NMR If passes fingerprint HPLC HPLC-UV/DAD (Assay & Impurity Profile) NMR->HPLC Identity Confirmed Spec_Check Compare to Specifications HPLC->Spec_Check GC GC-HS/FID (Residual Solvents) GC->Spec_Check KF Karl Fischer Titration (Water Content) KF->Spec_Check ICP ICP-MS (Elemental Impurities) ICP->Spec_Check Release Batch Release Spec_Check->Release All Pass Reject Batch Reject / OOS Investigation Spec_Check->Reject Any Fail LCMS LC-MS/MS for Unknown Impurity ID Reject->LCMS Identify Unknowns >0.10%

Caption: A typical workflow for the quality control analysis of a new batch.

Experimental Protocols

The trustworthiness of QC data is built upon meticulously executed and validated analytical methods. Below are detailed, step-by-step protocols for key experiments.

Protocol 1: HPLC Method for Assay and Organic Impurity Profiling

This reverse-phase HPLC method is designed to provide excellent separation of this compound from its potential process-related impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 60 40
      20.0 20 80
      25.0 20 80
      25.1 60 40

      | 30.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample: Prepare in the same manner as the standard.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Calculate the assay percentage using the external standard method based on peak areas.

    • Determine the percentage of impurities using area normalization, reporting any impurity greater than the reporting threshold (typically 0.05% as per ICH Q3A).[2]

Protocol 2: GC-HS Method for Residual Solvent Analysis

This static headspace gas chromatography method is optimized for the detection of common Class 2 and Class 3 solvents.

  • Instrumentation:

    • GC system with a Flame Ionization Detector (FID) and a static headspace autosampler.

  • Chromatographic Conditions:

    • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Oven Program: 40°C (hold 10 min), ramp to 240°C at 15°C/min, hold 5 min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation:

    • Standard: Prepare a stock solution of relevant solvent standards (e.g., Methanol, Toluene, Acetone) in Dimethyl Sulfoxide (DMSO). Create a working standard by diluting the stock in DMSO.

    • Sample: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.

  • Analysis:

    • Analyze the standard and sample preparations. Quantify residual solvents based on the peak areas relative to the standards. Ensure all detected solvents are below the limits specified in USP <467>.[12][13][16]

Data Summary and Acceptance Criteria

All data should be compiled and compared against pre-defined specifications. These specifications should be scientifically justified and aligned with regulatory expectations.

Table 2: Example Certificate of Analysis Specifications
Parameter Method Acceptance Criteria Rationale
Appearance VisualWhite to off-white crystalline powderEnsures consistency and flags gross contamination.
Identity by FTIR FTIR SpectroscopyConforms to the reference spectrumConfirms the presence of correct functional groups.
Assay HPLC99.0% - 101.0% (anhydrous basis)Ensures potency for subsequent synthetic steps.
o-Vanillin HPLC≤ 0.15%Controls a key starting material impurity.
Largest Unspecified Impurity HPLC≤ 0.10%Aligns with ICH Q3A identification thresholds.[1][2]
Total Organic Impurities HPLC≤ 0.5%Controls the overall purity of the intermediate.
Water Content Karl Fischer Titration≤ 0.5% w/wMinimizes potential for side reactions or degradation.[21]
Residual Solvents GC-HSMeets USP <467> limitsEnsures patient safety from toxic solvent residues.[14][16]
Heavy Metals ICP-MSMeets USP <232> limits for Class 1 & 2A elementsProtects against toxic elemental impurities.[6]
Visualizing Impurity Relationships

Understanding the source of impurities is key to controlling them. The synthesis of this compound typically involves the alkylation of o-Vanillin.

Impurity_Formation cluster_impurities Potential Impurities oVanillin o-Vanillin (Starting Material) Product This compound (Desired Product) oVanillin->Product Alkylation Rxn Unreacted_SM Unreacted o-Vanillin oVanillin->Unreacted_SM Incomplete Rxn Isomer Isomeric By-product oVanillin->Isomer Side Rxn IsobutylBromide Isobutyl Bromide (Reagent) IsobutylBromide->Product Alkylation Rxn OverAlkylated Over-Alkylated Species Product->OverAlkylated Side Rxn Oxidized Oxidized Product (Carboxylic Acid) Product->Oxidized Degradation

Caption: Potential impurity pathways in the synthesis of the target compound.

Conclusion

A robust quality control strategy for this compound is not a static checklist but a dynamic, science-driven process. It requires a deep understanding of the material's synthesis, potential impurities, and the analytical tools available for its characterization. By implementing a multi-faceted approach that combines chromatographic and spectroscopic techniques, and grounding acceptance criteria in authoritative guidelines like those from the ICH and USP, drug development professionals can ensure the quality, consistency, and safety of this critical intermediate. This diligence at the early stages of the manufacturing process is a cornerstone of producing safe and effective medicines.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]

  • USP. (n.d.). USP–NF General Chapter <467> Residual Solvents / Organic Volatile Impurities. [Link]

  • Mettler-Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • ICH. (2006). Impurities in new drug substances Q3A(R2). [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pacific BioLabs. (n.d.). ICP-MS – Heavy Metal Elemental Analysis. [Link]

  • USP-NF. (n.d.). h467i RESIDUAL SOLVENTS. [Link]

  • Eurofins. (n.d.). Heavy Metals Testing via ICP/MS. [Link]

  • ResolveMass Laboratories Inc. (2024). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • Spectroscopy Online. (n.d.). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • FDA. (2017). Guidance for Industry: Residual Solvents in Drug Products Marketed in the United States. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2002). A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. [Link]

  • Patsnap. (2024). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-3-methoxybenzaldehyde. [Link]

  • RIFM. (2022). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]

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Safety Operating Guide

2-Isobutoxy-3-methoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Do Not:

  • DO NOT dispose of via sink/drain. This compound is toxic to aquatic life and prohibited from municipal water systems.

  • DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases. Aldehydes are reducing agents and can react exothermically.

  • DO NOT allow prolonged exposure to air before disposal. Autoxidation can form acidic crystals (benzoic acid derivatives) that alter waste pH classification.

Do:

  • Segregate as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents).

  • Package in amber glass or HDPE containers with a PTFE-lined cap.

  • Label clearly with full chemical name and hazard warnings (Irritant).

Chemical Profile & Hazard Identification

To ensure safe handling, we must first understand the physicochemical nature of the target. 2-Isobutoxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde, often utilized as an intermediate in the synthesis of VMAT2 inhibitors (e.g., Tetrabenazine derivatives).[1]

PropertyDescription
Chemical Class Aromatic Aldehyde / Ether
Reactivity Air Sensitive. Aldehydes oxidize to carboxylic acids upon exposure to atmospheric oxygen.[1]
Physical State Typically a pale yellow solid or viscous oil (depending on purity/isomer).
Key Hazards (GHS) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Flash Point >110°C (Estimated based on analogs). Combustible.

Scientist’s Insight (Causality): Why do we emphasize "Air Sensitivity" for disposal? Aldehydes undergo autoxidation via a radical chain mechanism when exposed to air, converting the formyl group (-CHO) into a carboxylic acid (-COOH).[1]

  • Implication: If you leave a waste container of this aldehyde unsealed, it may slowly acidify. While the resulting acid is generally stable, the change in pH can be incompatible with other waste streams if you are bulking waste. Always minimize headspace.[2]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] Each step ensures the safety of the next.

Phase 1: Waste Assessment & Segregation

Before moving the vessel, determine the state of the material.

  • Visual Inspection: Check for white crystalline precipitates in the oil/solid. This indicates oxidation to the corresponding benzoic acid.

    • Action: If significant crystallization is present, test pH. If highly acidic (< pH 3), segregate as "Acidic Organic Waste" to prevent reaction with basic organic waste streams.

  • Solvent Status: Is the aldehyde dissolved in a solvent?

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Waste .

    • Pure Substance:[1][4] Dissolve in a minimal amount of compatible solvent (e.g., Acetone or Ethanol) to facilitate transfer, or dispose of the solid container directly as "Solid Hazardous Waste."

Phase 2: Packaging & Stabilization
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) .

    • Why: Amber glass protects from photodegradation. HDPE is resistant to aldehydes and ethers.

  • Headspace Management: Fill containers to approx. 90% capacity.

    • Critical Step: If the waste will be stored for >1 week before pickup, purge the headspace with Nitrogen or Argon. This prevents the pressure buildup or acidification associated with autoxidation.

  • Sealing: Use a cap with a PTFE (Teflon) liner.[5][6] Polyethylene liners can degrade upon long-term exposure to aromatic aldehydes.[1]

Phase 3: Labeling & Documentation

Affix a hazardous waste label containing the following:

  • Full Name: this compound (Do not use abbreviations).

  • Hazards: "Irritant," "Combustible."

Decision Logic: Disposal Workflow

The following diagram illustrates the decision tree for categorizing this specific aldehyde based on its physical state and purity.

DisposalWorkflow Start Start: this compound Waste CheckState Is it Solid/Pure or in Solution? Start->CheckState IsSolventHalo Is the Solvent Halogenated? (e.g., DCM, Chloroform) CheckState->IsSolventHalo Solution Dissolve Recommended: Dissolve in Acetone/Ethanol for Lab Pack CheckState->Dissolve Solid/Pure StreamHalo Stream: Halogenated Organic Waste (Code: F002/D001) IsSolventHalo->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic Waste (Code: D001/Ignitable) IsSolventHalo->StreamNonHalo No Dissolve->StreamNonHalo Dissolved SolidPack Stream: Solid Hazardous Waste (Lab Pack) Dissolve->SolidPack Remains Solid

Figure 1: Decision logic for segregating aromatic aldehyde waste streams to ensure regulatory compliance and chemical compatibility.

Regulatory Framework (RCRA & EPA)

While this specific compound is not explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), it is regulated based on its Characteristics :

Regulatory CategoryCodeApplicability
Ignitability D001 Applicable if the aldehyde is in a flammable solvent (Flash point <60°C).[1]
Toxicity (Characteristic) D000 While not a standard TCLP metal/pesticide, it is treated as toxic organic waste due to aquatic toxicity.
TSCA Status Listed Ensure the waste manifest reflects that this is a research chemical (R&D exemption often applies for low volumes).

Disposal Method: The ultimate fate of this molecule should be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete oxidation of the aromatic ring to CO2 and H2O.

Emergency Contingencies

Spill Cleanup Protocol (< 500 mL):

  • Evacuate the immediate area and ensure ventilation.[2][3]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use an inert absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels (combustible).

  • Neutralize: No specific neutralization is required, but washing the area with a dilute soap solution after absorption removes oily residue.

  • Collect: Scoop absorbed material into a wide-mouth jar, seal, and label as "Debris contaminated with Aldehydes."

References

  • Sigma-Aldrich. (2025).[3][7] Safety Data Sheet: 3-Methoxybenzaldehyde (Analogous Structure).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from

  • PubChem. (2025). Compound Summary: Benzaldehyde Derivatives.[9] National Library of Medicine. Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

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Personal protective equipment for handling 2-Isobutoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 2-Isobutoxy-3-methoxybenzaldehyde . As a specialized intermediate—likely utilized in the synthesis of VMAT2 inhibitors (e.g., tetrabenazine analogs) or novel pharmaceutical scaffolds—this compound requires a safety strategy that anticipates its physicochemical behavior as an irritating, potentially air-sensitive aldehyde .

Executive Safety Profile & Hazard Analysis

Compound Class: Alkoxy-substituted Benzaldehyde CAS Number: Note: While specific CAS numbers exist for isomers (e.g., 2-sec-butoxy analog CAS 872183-67-0), this guide applies the "Precautionary Principle" based on the Structure-Activity Relationship (SAR) of benzaldehyde derivatives.

Core Hazards (Read-Across Data):

  • Skin/Eye Irritation (H315/H319): Benzaldehydes are potent mucous membrane irritants. The isobutoxy tail adds lipophilicity, increasing skin permeation rates compared to simpler aldehydes.

  • Respiratory Sensitization (H335): Inhalation of mist or dust can trigger acute respiratory tract irritation.

  • Air Sensitivity: Like most benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid upon prolonged air exposure.

Personal Protective Equipment (PPE) Matrix

This section moves beyond generic advice, selecting PPE based on chemical permeation dynamics specific to aldehydes and ethers .

A. Hand Protection (The Critical Barrier)
  • Recommendation: High-Modulus Nitrile (Minimum thickness: 5 mil / 0.12 mm).

  • The "Why":

    • Latex is forbidden. Aldehydes can cross-link latex proteins, causing rapid degradation and increasing allergenicity.

    • Permeation Logic: The isobutoxy ether linkage increases the solvent-like character of the molecule. Thin nitrile (<3 mil) may swell or degrade within <15 minutes of direct contact.

    • Protocol:

      • Splash Protection: Standard purple/blue nitrile (4-5 mil).

      • Immersion/Synthesis: Double-gloving is mandatory. Wear a Laminate (Silver Shield/4H) liner under nitrile gloves if handling volumes >100 mL or during prolonged cleaning steps.

B. Eye & Face Defense
  • Recommendation: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+).

  • The "Why": Safety glasses are insufficient. As an aldehyde, vapors can bypass side-shields and irritate the lacrimal glands, causing reflex tearing that blinds the operator during critical maneuvers.

  • Face Shield: Required only during scale-up (>500 mL) or when dispensing from high-pressure lines.

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .

    • Note: The P100 is necessary if the compound is a solid/powder; the OV cartridge captures the aldehyde vapors.

Operational Workflow: Step-by-Step
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/seal. If the compound is yellow/brown (darker than expected), it may have oxidized.

  • Inert Storage: Store under Argon or Nitrogen . The aldehyde proton is susceptible to radical abstraction by oxygen.

  • Temp: Refrigerate at 2–8°C .

Phase 2: Weighing & Transfer
  • Solid State: Use an antistatic gun before weighing. The lipophilic isobutoxy group can generate significant static charge, causing powder scattering.

  • Liquid State: Do not pour. Use a glass syringe or positive-displacement pipette .

    • Technique: "Drop-wise addition" is safer than pouring to prevent splashing.

Phase 3: Reaction Setup
  • Glassware: Oven-dried glassware is critical (water scavenges the aldehyde).

  • Scrubbing: Vent reaction vessels through a Sodium Bisulfite (NaHSO₃) bubbler if evolving significant fumes. Bisulfite traps escaping aldehyde vapors effectively.

Emergency Response & Disposal
Spill Response Workflow
  • Small Spill (<10 mL/g):

    • Cover with Vermiculite or Activated Carbon .

    • Do not use paper towels (surface area promotes rapid evaporation/fume generation).

    • Neutralize residue with dilute aqueous Sodium Bisulfite.

  • Skin Contact:

    • Immediate Flush: Water for 15 minutes.

    • Soap Selection: Use a polyethylene glycol (PEG)-based cleanser or standard soap. PEG helps solubilize the lipophilic isobutoxy tail better than water alone.

Disposal Streams
Waste StreamClassificationNotes
Solid Waste Hazardous OrganicDouble-bag in polyethylene. Label "Aldehyde Toxic".
Liquid Waste Non-Halogenated OrganicDo not mix with strong oxidizers (Nitric acid, Peroxides).
Aquatic Strictly Prohibited Do not pour down drains; toxic to aquatic life (Category 2).
Visualizations
Figure 1: PPE Selection Logic

A decision tree for selecting the correct glove and respiratory protection based on physical state and handling scale.

PPE_Selection Start Start: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid DustRisk Dust Generation? Solid->DustRisk Splash Splash Risk? Liquid->Splash Hood Fume Hood (Sash @ 18") DustRisk->Hood Contained Resp Respirator: N95 or P100 DustRisk->Resp Open Bench GloveStd Gloves: Nitrile (5 mil) Splash->GloveStd Low (<10mL) GloveHigh Gloves: Double Nitrile or Laminate Liner Splash->GloveHigh High (>100mL)

Caption: PPE Decision Matrix. Blue nodes indicate decision points; Green indicates standard safety; Red indicates heightened protection requirements.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate Lab (If >100mL outside hood) Assess->Evac Major Spill Contain Containment Assess->Contain Minor Spill Absorb Absorb: Vermiculite/Sand Contain->Absorb Clean Clean Surface: Soap + Water Absorb->Clean Dispose Disposal: Hazardous Waste Bin Clean->Dispose

Caption: Spill Response Workflow. Prioritize evacuation for large spills outside engineering controls.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11569, 3-Methoxybenzaldehyde (Analog Read-Across). Retrieved from [Link]

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